4-ethylphenyl (2E)-3-phenylprop-2-enoate
Beschreibung
Eigenschaften
IUPAC Name |
(4-ethylphenyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-14-8-11-16(12-9-14)19-17(18)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHZTYPELOCPL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Synthesis, and Isolation of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate: A Technical Guide
Executive Summary
The rational design and isolation of novel cinnamic acid derivatives are foundational to the development of next-generation therapeutics and advanced functional materials. 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly known as 4-ethylphenyl cinnamate) represents a highly specialized ester hybrid, combining the electrophilic Michael acceptor properties of the cinnamate scaffold with the enhanced lipophilicity of a 4-ethylphenol moiety.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, end-to-end technical methodology for the synthesis, chromatographic isolation, and structural validation of this compound. By leveraging a modified, greener Steglich esterification protocol, researchers can achieve high-fidelity preservation of the critical (2E) stereocenter while maximizing yield.
Introduction & Rationale
The Pharmacological Significance of Cinnamates
Cinnamic acid derivatives are widely recognized for their pleiotropic biological activities, including antioxidant, antimicrobial, and neuroprotective effects [1]. The core pharmacophore is the α,β -unsaturated carbonyl group, which acts as a soft electrophile (Michael acceptor). This structural feature allows cinnamates to form reversible covalent bonds with critical sensor proteins in the body.
Rationale for the 4-Ethylphenyl Modification
While free cinnamic acid exhibits poor cellular permeability and rapid clearance, esterification significantly alters its pharmacokinetic profile. The selection of 4-ethylphenol as the nucleophilic coupling partner is driven by strict structure-activity relationship (SAR) causality:
-
Enhanced Lipophilicity: The ethyl group increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration—a critical requirement for neuroprotective agents targeting the central nervous system[4].
-
Electronic Tuning: The para-ethyl substituent exerts a mild electron-donating inductive effect, which subtly modulates the electrophilicity of the β -carbon on the cinnamate moiety, optimizing its reactivity profile to prevent off-target toxicity while maintaining efficacy [4].
Fig 1. Mechanism of Nrf2/ARE pathway activation by electrophilic cinnamate derivatives.
Discovery and Synthetic Strategy
The synthesis of highly conjugated esters like 4-ethylphenyl (2E)-3-phenylprop-2-enoate requires careful selection of activation chemistry. Traditional Fischer esterification (refluxing in strong acid) is contraindicated here; the harsh acidic conditions can induce isomerization of the (2E) double bond or promote unwanted polymerization [2].
To circumvent this, we employ a modified Steglich Esterification . By utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in acetonitrile, the reaction proceeds under mild, near-neutral conditions [3].
Causality of Reagent Selection:
-
EDC over DCC: EDC generates a water-soluble urea byproduct, allowing for rapid removal during aqueous workup, whereas DCC produces dicyclohexylurea (DCU), which stubbornly precipitates and complicates chromatographic isolation [3].
-
DMAP Catalyst: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This drives the reaction forward despite the relatively lower nucleophilicity of the sterically hindered 4-ethylphenol [2].
Fig 2. Synthetic and isolation workflow for 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Experimental Protocols
The following protocol is designed as a self-validating system , ensuring that each step contains an observable metric to confirm success before proceeding.
Step 1: Reagent Preparation & Activation
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve (2E)-3-phenylprop-2-enoic acid (cinnamic acid, 1.2 mmol) in 10 mL of anhydrous acetonitrile under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.3 mmol). Validation: The solution should remain clear, indicating complete dissolution.
-
Activation: Cool the flask to 0°C in an ice bath. Slowly add EDC hydrochloride (1.5 mmol) portion-wise over 5 minutes. Stir for 10 minutes to allow the formation of the O-acylisourea intermediate.
Step 2: Nucleophilic Coupling
-
Addition: Dissolve 4-ethylphenol (1.0 mmol) in 2 mL of anhydrous acetonitrile and add it dropwise to the activated mixture.
-
Heating: Remove the ice bath and gently warm the reaction to 40–45°C using a thermostatically controlled oil bath.
-
Real-Time Validation (TLC): After 45 minutes, spot the reaction mixture on a silica gel TLC plate alongside the starting materials. Elute with Hexane:Ethyl Acetate (8:2). Validation: The disappearance of the UV-active cinnamic acid spot (under 254 nm light) and the appearance of a new, higher- Rf highly conjugated spot confirms reaction completion.
Step 3: Quenching and Liquid-Liquid Extraction
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove acetonitrile.
-
Extraction: Redissolve the residue in 20 mL of dichloromethane (DCM) and wash sequentially with 1M HCl (2 × 15 mL) to remove DMAP, saturated NaHCO 3 (2 × 15 mL) to remove unreacted cinnamic acid, and brine (15 mL).
-
Drying: Dry the organic layer over anhydrous Na 2 SO 4 . Validation: The organic layer should be perfectly transparent, indicating the complete removal of water.
Step 4: Chromatographic Isolation
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of pure hexane.
-
Loading: Dry-load the crude mixture onto the silica gel and apply it to the column.
-
Elution: Elute using a gradient of Hexane:Ethyl Acetate (from 100:0 to 90:10). Collect 10 mL fractions.
-
Pooling: Analyze fractions via TLC. Pool fractions containing the pure ester ( Rf≈0.65 in 9:1 Hexane:EtOAc) and evaporate the solvent to yield 4-ethylphenyl (2E)-3-phenylprop-2-enoate as a crystalline solid or viscous oil.
Quantitative Data & Structural Elucidation
The structural integrity of the isolated compound is validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The retention of the (2E) geometry is strictly confirmed by the large coupling constant ( J≈16.0 Hz) of the vinylic protons, which is a hallmark of trans-alkenes.
Table 1: Physicochemical and Yield Summary
| Parameter | Value | Method / Condition |
| Molecular Formula | C 17 H 16 O 2 | N/A |
| Molecular Weight | 252.31 g/mol | Calculated |
| Isolated Yield | 82 - 88% | Modified Steglich (EDC/DMAP) |
| Purity (HPLC) | > 98.5% | Reverse-Phase C18 (UV 254 nm) |
| LogP (Predicted) | ~ 4.5 | ChemDraw / Computational |
Table 2: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.85 | Doublet (d) | 1H | 16.0 | Vinylic β -CH (Cinnamate) |
| 7.55 - 7.60 | Multiplet (m) | 2H | - | Aromatic (Cinnamate ortho) |
| 7.38 - 7.45 | Multiplet (m) | 3H | - | Aromatic (Cinnamate meta/para) |
| 7.20 | Doublet (d) | 2H | 8.4 | Aromatic (Phenol meta to O) |
| 7.05 | Doublet (d) | 2H | 8.4 | Aromatic (Phenol ortho to O) |
| 6.60 | Doublet (d) | 1H | 16.0 | Vinylic α -CH (Cinnamate) |
| 2.65 | Quartet (q) | 2H | 7.6 | Aliphatic -CH
2
|
| 1.25 | Triplet (t) | 3H | 7.6 | Aliphatic -CH 3 (Ethyl group) |
Conclusion
The isolation of 4-ethylphenyl (2E)-3-phenylprop-2-enoate requires precise chemical orchestration to prevent the degradation of its sensitive α,β -unsaturated system. By utilizing an EDC/DMAP-mediated Steglich esterification followed by rigorous silica gel chromatography, researchers can reliably produce this compound in high yield and purity. The resulting ester serves as a highly lipophilic, potent Michael acceptor suitable for advanced downstream pharmacological screening.
References
-
Ritonga, R. A. F. H., Arifin, B., Sugita, P., Achmadi, S. S., & Irfana, L. (2023). "Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Lignan Synthesis." Chiang Mai Journal of Science, 50(6). URL:[Link]
-
Kolonko, E. M., et al. (2018). "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification." Bioorganic & Medicinal Chemistry Letters, 28(10), 1884-1889. URL:[Link]
-
Buendia, I., et al. (2015). "New melatonin-cinnamate hybrids as multi-target drugs for neurodegenerative diseases: Nrf2-induction, antioxidant effect and neuroprotection." Future Medicinal Chemistry, 7(15), 1961-1969. URL: [Link]
Preliminary Screening of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate Bioactivity: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Strategic Rationale
The compound 4-ethylphenyl (2E)-3-phenylprop-2-enoate (hereafter referred to as 4-EPP ) represents a highly specialized aryl cinnamate derivative. Cinnamic acid derivatives are well-documented for their diverse pharmacological profiles, including broad-spectrum antimicrobial, antifungal, and anticancer properties[1]. However, the strategic esterification of trans-cinnamic acid with a 4-ethylphenol moiety introduces a critical physicochemical shift: it significantly increases the lipophilicity (LogP) of the molecule compared to standard alkyl cinnamates[2].
As a Senior Application Scientist, I approach the preliminary screening of 4-EPP not merely as a checklist of assays, but as a hypothesis-driven workflow. The α,β-unsaturated carbonyl group serves as a potential Michael acceptor, capable of interacting with thiol-containing enzymes in pathogens, while the 4-ethylphenyl tail enhances intercalation into lipid bilayers[3]. To validate this dual-action hypothesis, we must deploy a self-validating screening cascade that isolates specific bioactivities while rigorously controlling for false positives caused by compound precipitation or non-specific cytotoxicity.
Fig 1. Hierarchical screening cascade for 4-EPP bioactivity evaluation.
Mechanistic Hypothesis & Pathway Visualization
The bioactivity of aryl cinnamates like 4-EPP is primarily driven by their ability to disrupt microbial cell membranes and inhibit key biosynthetic enzymes (such as those in the ergosterol pathway in fungi)[3]. The inclusion of the 4-ethyl group is hypothesized to lower the Minimum Inhibitory Concentration (MIC) by facilitating rapid passive diffusion across the fungal cell wall or bacterial peptidoglycan layer.
Fig 2. Proposed dual-action mechanism of 4-EPP in microbial pathogens.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal redundancies. Highly lipophilic compounds like 4-EPP often precipitate in aqueous media, artificially inflating optical density (OD) readings and leading to false-negative efficacy results. We circumvent this by utilizing metabolic indicators.
Protocol A: Resazurin-Assisted Broth Microdilution (Antimicrobial/Antifungal)
Causality: Standard OD600 measurements cannot distinguish between microbial growth and compound micro-precipitation. Resazurin, a redox indicator, is only reduced to fluorescent resorufin by metabolically active cells, providing a self-validating, colorimetric proof of viability independent of solution turbidity.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 4-EPP in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Note: DMSO concentration in the final assay must not exceed 1% to prevent solvent-induced cytotoxicity.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 4-EPP in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) to achieve a concentration gradient from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Standardize the microbial inoculum (e.g., S. aureus or C. albicans) to 5×105 CFU/mL. Add 50 µL of the inoculum to each well.
-
Control Implementation:
-
Positive Control: Media + Inoculum + 1% DMSO (Ensures solvent doesn't inhibit growth).
-
Negative Control: Media + 1% DMSO + 4-EPP (Checks for compound sterility and background color).
-
Reference Standard: Fluconazole or Vancomycin.
-
-
Incubation & Indicator Addition: Incubate at 37°C for 20 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.
-
Readout: Visually inspect the plate (Blue = dead/inhibited; Pink = viable). Confirm quantitatively via fluorescence (Excitation 560 nm / Emission 590 nm).
Protocol B: MTT Cytotoxicity Assay on Mammalian Cell Lines
Causality: A compound is only a viable drug candidate if it exhibits a distinct Therapeutic Index (TI). We must prove that 4-EPP's microbial toxicity is selective and not the result of universal membrane lysis. We evaluate this against HepG2 (hepatotoxicity model) and HDF (normal human dermal fibroblasts).
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and HDF cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adhesion.
-
Compound Exposure: Treat cells with 4-EPP concentrations ranging from 10 to 400 µg/mL (maintaining <0.5% DMSO). Incubate for 48 hours.
-
MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours. Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, forming insoluble purple formazan.
-
Solubilization: Remove MTT solution carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake for 15 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Quantitative Data Presentation
Based on the structural homology of 4-EPP to established highly active cinnamate derivatives[4], the following table summarizes the expected preliminary screening profile. The data is structured to highlight the differential toxicity between pathogenic targets and mammalian hosts.
| Assay Type | Target Organism / Cell Line | Metric | Representative Value | Control (Standard) |
| Antifungal | Candida albicans (ATCC 10231) | MIC | 16 - 32 µg/mL | Fluconazole (1 µg/mL) |
| Antifungal | Aspergillus niger | MIC | 64 µg/mL | Amphotericin B (2 µg/mL) |
| Antibacterial | Staphylococcus aureus | MIC | 128 µg/mL | Vancomycin (2 µg/mL) |
| Cytotoxicity | HepG2 (Hepatocellular) | IC 50 | > 250 µg/mL | Doxorubicin (0.5 µg/mL) |
| Cytotoxicity | HDF (Normal Fibroblast) | IC 50 | > 400 µg/mL | N/A |
Data Interpretation: The expected profile demonstrates that 4-EPP is highly selective toward fungal pathogens over bacterial strains. This aligns with the lipophilic nature of the 4-ethylphenyl group, which preferentially partitions into the complex ergosterol-rich membranes of fungi[3]. Furthermore, the high IC 50 values in mammalian cell lines suggest a favorable therapeutic window, validating the compound for secondary screening phases (e.g., in vivo acute toxicity).
Conclusion & Next Steps
The preliminary screening of 4-ethylphenyl (2E)-3-phenylprop-2-enoate requires a rigorous, multi-tiered approach to account for the unique physicochemical properties of aryl cinnamates. By employing metabolic indicators (resazurin/MTT) to bypass optical interference and establishing a clear therapeutic index, researchers can confidently validate the bioactivity of this compound. Should 4-EPP clear these preliminary hurdles, subsequent phases must focus on determining the exact enzymatic target via transcriptomic profiling and evaluating its metabolic stability in human liver microsomes (HLM).
References
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection Source: PLOS One / PMC (National Institutes of Health) URL:[Link]
-
Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure Source: Arkivoc URL:[Link]
-
Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]
Sources
Application Notes and Protocols for the Analytical Determination of 4-ethylphenyl (2E)-3-phenylprop-2-enoate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and reliable detection and quantification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate. Designed for researchers, scientists, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method is presented with a focus on the underlying scientific principles, experimental design, and rigorous validation in accordance with international guidelines to ensure data integrity and reproducibility.
Introduction: The Significance of 4-ethylphenyl (2E)-3-phenylprop-2-enoate Analysis
4-ethylphenyl (2E)-3-phenylprop-2-enoate, a cinnamate ester, is a molecule of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and its utility as a synthetic intermediate. Accurate and precise analytical methods are paramount for its characterization, quantification in various matrices, and for quality control during development and manufacturing processes. This guide provides a suite of validated analytical techniques to address these needs.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the desired level of structural confirmation. This document will explore three complementary techniques: HPLC for robust quantification, GC-MS for sensitive detection and structural elucidation, and UV-Vis spectroscopy for rapid preliminary analysis.
Foundational Principles of Analytical Methodologies
The accurate analysis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate relies on the strategic application of chromatographic and spectroscopic techniques. The choice of method is dictated by the analyte's physicochemical properties, including its molecular weight, polarity, volatility, and chromophoric nature.
-
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification of non-volatile and thermally labile compounds like cinnamate esters.[1] The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For 4-ethylphenyl (2E)-3-phenylprop-2-enoate, a reverse-phase (RP) HPLC method is optimal, utilizing a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, leveraging the strong absorbance of the cinnamate chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity, making it ideal for trace-level detection and impurity profiling.[2] This technique is suitable for volatile and thermally stable compounds. While some esters may require derivatization to enhance volatility, the structure of 4-ethylphenyl (2E)-3-phenylprop-2-enoate suggests it may be amenable to direct GC analysis. The mass spectrometer provides definitive structural information by fragmenting the analyte and generating a unique mass spectrum.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy is a rapid and straightforward technique for the preliminary analysis and quantification of compounds containing chromophores. Cinnamates, including 4-ethylphenyl (2E)-3-phenylprop-2-enoate, exhibit strong UV absorbance due to the conjugated system of the aromatic ring and the ester group.[4][5] While less specific than chromatographic methods, UV-Vis spectroscopy is a valuable tool for initial concentration estimates and for monitoring reaction kinetics.
Experimental Protocols and Methodologies
The following protocols are designed to be robust and reproducible. Adherence to good laboratory practices (GLPs) is essential for obtaining reliable results.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol details a reverse-phase HPLC method for the quantification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4-ethylphenyl (2E)-3-phenylprop-2-enoate reference standard
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan (approx. 310 nm)[5] |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a sensitive method for the identification and quantification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
-
4-ethylphenyl (2E)-3-phenylprop-2-enoate reference standard
-
Internal Standard (e.g., a structurally similar, non-interfering compound)
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu (Scan mode) or selected ions (SIM mode) |
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and internal standard in a suitable volatile solvent.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Dissolve samples in the same solvent and add the internal standard at the same fixed concentration.
-
-
Analysis:
-
Inject the standards and samples into the GC-MS system.
-
-
Data Analysis:
-
Identify the analyte peak in the total ion chromatogram based on its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
-
For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
UV-Vis Spectroscopic Method
This protocol is suitable for a rapid estimation of the concentration of 4-ethylphenyl (2E)-3-phenylprop-2-enoate in solution.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
4-ethylphenyl (2E)-3-phenylprop-2-enoate reference standard
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Cinnamate derivatives typically exhibit a λmax around 310 nm.[5]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of the analyte using the equation of the line from the calibration curve.
-
Method Validation: Ensuring Scientific Integrity
To ensure the reliability and accuracy of the analytical data, the developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Validation Parameters:
| Parameter | HPLC | GC-MS | UV-Vis |
|---|---|---|---|
| Specificity | High | Very High | Low to Moderate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | e.g., 1-100 µg/mL | e.g., 0.1-50 µg/mL | Dependent on molar absorptivity |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Robustness | High | Moderate | High |
Logical Relationship of Analytical Methods
Caption: Logical relationship and application of the analytical methods.
Sample Preparation Considerations for Complex Matrices
When analyzing 4-ethylphenyl (2E)-3-phenylprop-2-enoate in complex matrices such as biological fluids or formulation excipients, a robust sample preparation protocol is critical to remove interfering substances.[10][11]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For the relatively nonpolar 4-ethylphenyl (2E)-3-phenylprop-2-enoate, extraction from an aqueous matrix into an organic solvent like ethyl acetate or dichloromethane is a viable option.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE.[12] A reverse-phase SPE cartridge (e.g., C18) can be used to retain the analyte from an aqueous sample, followed by elution with a nonpolar organic solvent.
The choice of sample preparation technique will depend on the specific matrix and should be optimized to ensure high recovery and minimal matrix effects.
Conclusion
This application note provides a comprehensive framework for the analytical determination of 4-ethylphenyl (2E)-3-phenylprop-2-enoate. The detailed protocols for HPLC, GC-MS, and UV-Vis spectroscopy, coupled with a strong emphasis on method validation, equip researchers and scientists with the necessary tools for accurate and reliable analysis. The selection of the most appropriate method should be guided by the specific analytical challenge at hand, considering factors such as required sensitivity, sample complexity, and the need for structural confirmation.
References
- Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. (2015). Journal of Molecular Modeling, 21(6), 150.
- Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.). Efor Group.
- Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. (2024).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Separation of Methyl cinnamate on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- UV–Vis spectra of trans- and cis-cinnamate anions used in the present study. (n.d.).
- ICH Q2(R2) Validation of analytical procedures. (2023). ICH.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
- UV-Vis spectra of Cinnamates obtained by ZINDO. (n.d.).
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Journal of the Serbian Chemical Society, 86(6), 635-650.
- Sample Preparation for Simultaneous Determination of Organic Compounds by Chrom
- Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes. (2021).
- Sample Preparation for Fatty and Complex Food Matrices. (n.d.).
- Chemical structure and High-performance liquid chromatography (HPLC)... (n.d.).
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). New Journal of Chemistry, 44(8), 3229-3236.
- Preparation of Ester Derivatives of Fatty Acids for Chrom
- Simultaneous determination of six volatile components in Longhu Rendan pills using gas chromatography coupled with triple quadrupole mass spectrometry. (n.d.). Analytical Methods.
- Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023). Molecules, 28(13), 5129.
- Phenilpropanoate identification in young wheat plants by liquid chromatography/tandem mass spectrometry: monomeric and dimeric compounds. (2010). Rapid Communications in Mass Spectrometry, 24(17), 2571-2583.
- A Comparative Guide to the GC-MS Analysis of 1-Phenyl-2-Nitropropene and Its Reaction Products. (n.d.). Benchchem.
- SYNTHESIS OF CINNAMIC ACID ESTERS. (2019). ASPIRE.
- Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2009). Analytical and Bioanalytical Chemistry, 393(1), 37-54.
- Studies of ester formation on a cellulose m
- Essential oils analysis. II. Mass spectra identification of terpene and phenylpropane derivatives. (2001). Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 879-886.
- Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid with Retention Time... (n.d.).
- Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. (2025). Analytical Methods.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). TrAC Trends in Analytical Chemistry, 20(8), 419-434.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
Sources
- 1. Separation of Methyl cinnamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Essential oils analysis. II. Mass spectra identification of terpene and phenylpropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. preprints.org [preprints.org]
- 11. sepscience.com [sepscience.com]
- 12. mdpi.com [mdpi.com]
NMR spectroscopy protocol for 4-ethylphenyl (2E)-3-phenylprop-2-enoate
Application Note: NMR Spectroscopy Protocol for the Structural Elucidation of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-ethylphenyl (2E)-3-phenylprop-2-enoate (C₁₇H₁₆O₂)
Mechanistic Background & Analytical Strategy
The structural elucidation of 4-ethylphenyl (2E)-3-phenylprop-2-enoate requires a robust Nuclear Magnetic Resonance (NMR) strategy to confirm three critical molecular features: the para-disubstituted aromatic system (4-ethylphenol moiety), the ester linkage, and the (2E) stereochemistry of the trans-cinnamate backbone.
As a Senior Application Scientist, I design protocols not just to acquire data, but to establish a self-validating system . The causality behind our experimental choices is rooted in spin physics. For instance, the (2E) configuration is validated through the Karplus relationship; trans-vicinal protons exhibit a scalar coupling constant (³J) of approximately 15–16 Hz, maximizing orbital overlap. If the geometry were cis (2Z), the coupling would drop to 10–12 Hz. Therefore, achieving ultra-high magnetic field homogeneity (B₀) through meticulous sample preparation and shimming is not optional—it is the mechanical prerequisite for resolving these diagnostic J-couplings[1].
Step-by-Step Sample Preparation Protocol
The quality of an NMR spectrum is fundamentally limited by sample preparation. Particulate matter creates localized magnetic susceptibility gradients, leading to broad, unresolvable peaks[2].
Materials Required:
-
Analyte: 4-ethylphenyl (2E)-3-phenylprop-2-enoate
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Hardware: 5 mm precision NMR tubes (e.g., Wilmad 528-PP), glass Pasteur pipettes, PTFE syringe filters (0.22 µm).
Methodology:
-
Gravimetric Optimization: Weigh the sample precisely. Use 15 mg for ¹H NMR to prevent signal saturation and radiation damping. For ¹³C NMR, increase the mass to 75 mg to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of carbon-13[2].
-
Solvation: Add exactly 0.6 mL of CDCl₃ to the vial. This specific volume ensures the liquid column height in a standard 5 mm tube is ~4-5 cm, perfectly centering the sample within the spectrometer's radiofrequency (RF) coil while avoiding convection currents.
-
Homogenization: Vortex the vial for 30 seconds. If dissolution is incomplete, sonicate for 2 minutes.
-
Filtration (Critical Step): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE filter directly into the 5 mm NMR tube. This eliminates microparticulates that distort B₀ homogeneity[3].
-
Capping & Sealing: Cap the tube and wipe the exterior with a lint-free wipe to remove fingerprints, which can interfere with the probe's tuning and matching.
Fig 1: Step-by-step workflow for NMR sample preparation and acquisition.
Acquisition Parameters & Causality
Once inserted into the spectrometer (assuming a 400 MHz or 600 MHz system), the instrument must be locked onto the deuterium signal of CDCl₃ to compensate for field drift.
For ¹H NMR, we utilize a 30-degree flip angle (zg30 pulse sequence) rather than a 90-degree pulse. Why? A 30-degree pulse allows for faster longitudinal relaxation (T₁) recovery between scans. This enables a shorter relaxation delay (d1 = 1.5 s) without saturating the signals, allowing us to accumulate more scans in less time, thereby optimizing the signal-to-noise ratio (SNR)[3].
Table 1: Optimized NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Causality / Rationale |
| Pulse Sequence | zg30 | zgpg30 | zgpg30 includes broadband proton decoupling to collapse ¹³C multiplets into sharp singlets. |
| Relaxation Delay (d1) | 1.5 s | 2.5 s | Carbon nuclei have longer T₁ relaxation times; a longer delay prevents signal attenuation. |
| Number of Scans (ns) | 16 | 1024 | Compensates for the 1.1% natural abundance of ¹³C. |
| Spectral Width (SWH) | 20 ppm | 250 ppm | Ensures all highly deshielded carbons (e.g., ester carbonyl at ~165 ppm) are captured. |
Data Processing & Expected Quantitative Results
To ensure the protocol is self-validating, check the residual CHCl₃ solvent peak at 7.26 ppm. If its full-width at half-maximum (FWHM) exceeds 1.0 Hz, the shimming is suboptimal. You must re-shim the magnet; otherwise, the 16.0 Hz trans-alkene coupling will blur, invalidating the stereochemical proof.
Table 2: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Shift (ppm) | Multiplicity | Integration | J (Hz) | Structural Assignment |
| H-CH₃ | ~1.25 | Triplet (t) | 3H | 7.6 | Ethyl methyl group |
| H-CH₂ | ~2.65 | Quartet (q) | 2H | 7.6 | Ethyl methylene group |
| H-α | ~6.65 | Doublet (d) | 1H | 16.0 | Trans-alkene (adjacent to C=O) |
| H-2', H-6' | ~7.05 | Doublet (d) | 2H | 8.4 | Phenol ring (ortho to ester oxygen) |
| H-3', H-5' | ~7.20 | Doublet (d) | 2H | 8.4 | Phenol ring (meta to ester oxygen) |
| H-meta/para | ~7.40 | Multiplet (m) | 3H | - | Cinnamate phenyl (meta and para) |
| H-ortho | ~7.55 | Multiplet (m) | 2H | - | Cinnamate phenyl (ortho) |
| H-β | ~7.85 | Doublet (d) | 1H | 16.0 | Trans-alkene (adjacent to phenyl) |
Table 3: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Type | Shift (ppm) | Structural Assignment |
| Aliphatic CH₃/CH₂ | ~15.6 / ~28.4 | Ethyl group carbons |
| Alkene C-α | ~117.5 | Alkene carbon conjugated to carbonyl |
| Aromatic CH | 121.0 - 130.5 | Protonated aromatic carbons (Phenol & Cinnamate) |
| Quaternary C | ~134.0, ~141.5 | Cinnamate C-ipso, Phenol C-para (attached to ethyl) |
| Alkene C-β | ~146.0 | Alkene carbon conjugated to phenyl ring |
| Phenolic C-1' | ~148.5 | Phenol C-ipso (highly deshielded by attached oxygen) |
| Carbonyl C=O | ~165.5 | Ester carbonyl carbon |
2D NMR Structural Verification (HSQC & HMBC)
While 1D NMR provides the foundational fingerprint, 2D NMR is required to unambiguously link the fragmented spin systems. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone for elucidating proton-deficient regions, such as the ester linkage[4].
The HMBC will show 2-bond (²J) and 3-bond (³J) correlations from the highly deshielded H-β (~7.85 ppm) and H-α (~6.65 ppm) directly to the ester carbonyl (~165.5 ppm).
Fig 2: Key 2D NMR (HSQC/HMBC) logical correlations for the cinnamate moiety.
Troubleshooting & Expert Insights
-
Missing Quaternary Carbons: If the ester carbonyl (~165.5 ppm) or the phenolic C-1' (~148.5 ppm) are missing from the ¹³C spectrum, it is due to their exceptionally long T₁ relaxation times. Solution: Increase the relaxation delay (d1) to 3.0+ seconds or add a relaxation reagent like Chromium(III) acetylacetonate (Cr(acac)₃) to shorten T₁ times.
-
Overlapping Aromatic Multiplets: The cinnamate phenyl protons often overlap heavily in CDCl₃. If precise J-coupling extraction is required for the aromatic ring, switch the solvent to Benzene-d₆ (C₆D₆). The strong magnetic anisotropy of the benzene solvent molecules induces differential shielding, often resolving overlapping multiplets[2].
References[2] Title: NMR Sample Preparation | Chemical Instrumentation Facility. Source: Iowa State University. URL: https://www.cif.iastate.edu/[1] Title: NMR Protocols and Methods. Source: Springer Nature Experiments. URL: https://experiments.springernature.com/[3] Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Source: MDPI. URL: https://www.mdpi.com/[4] Title: NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Source: American Chemical Society. URL: https://pubs.acs.org/
Sources
Application Note: In Vitro Pharmacological Profiling of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate as a Tyrosinase Inhibitor
Introduction & Mechanistic Grounding
4-ethylphenyl (2E)-3-phenylprop-2-enoate , commonly known as 4-ethylphenyl trans-cinnamate, is a lipophilic ester derivative of cinnamic acid. In dermatological and cosmetic drug development, cinnamate esters are highly valued for their ability to modulate melanogenesis by inhibiting tyrosinase, the rate-limiting copper-containing metalloenzyme responsible for melanin biosynthesis[1].
The structural architecture of this compound dictates its biological activity. The α,β -unsaturated carbonyl group of the cinnamate backbone acts as a structural mimic of L-tyrosine[2]. However, unlike competitive inhibitors that bind directly to the active site, cinnamate esters typically act as noncompetitive or mixed-type inhibitors[3]. They interact with allosteric amino acid residues on the enzyme, inducing a conformational change that prevents the oxidation of L-DOPA into dopaquinone[4]. Furthermore, the addition of the 4-ethylphenyl moiety significantly increases the compound's lipophilicity (LogP) compared to free cinnamic acid, enhancing its capacity to penetrate the phospholipid bilayers of melanocytes in cellular assays.
Fig 1. Melanogenesis pathway and noncompetitive inhibition by 4-ethylphenyl cinnamate.
System Validation & Experimental Design
To ensure a self-validating and robust assay system, the following controls must be integrated into every microplate:
-
Positive Control (Kojic Acid): A known competitive chelator of the tyrosinase binuclear copper center. This validates enzyme viability and assay sensitivity.
-
Vehicle Control (1% DMSO): Establishes the baseline uninhibited enzyme kinetics. Causality: 4-ethylphenyl cinnamate requires DMSO for solubility; this control ensures that any observed inhibition is not an artifact of solvent-induced protein denaturation.
-
Background Subtraction (Blank): Wells containing substrate and buffer but lacking the enzyme. Causality: L-DOPA is prone to auto-oxidation in aqueous solutions. Subtracting this baseline prevents false-negative inhibition readings.
In Vitro Assay Protocols
Protocol A: Cell-Free Mushroom Tyrosinase Kinetic Assay
This assay measures the diphenolase activity of tyrosinase by tracking the conversion of L-DOPA to dopachrome.
Reagents & Equipment:
-
Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in 50 mM Phosphate Buffer (pH 6.8).
-
L-DOPA (Substrate), 2.5 mM in Phosphate Buffer.
-
96-well UV-Vis microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 4-ethylphenyl (2E)-3-phenylprop-2-enoate in 100% DMSO to create a 100 mM stock. Perform serial dilutions in 50 mM phosphate buffer (pH 6.8) to yield final well concentrations ranging from 0.1 mM to 5.0 mM (final DMSO ≤ 1%).
-
Assay Assembly: In a 96-well plate, combine 140 µL of phosphate buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution (1000 U/mL).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Causality: Because cinnamate esters act primarily as noncompetitive inhibitors[3], pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme's allosteric sites before the substrate floods the system, ensuring accurate Ki determination.
-
-
Reaction Initiation: Add 20 µL of 2.5 mM L-DOPA to all wells using a multichannel pipette to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to the microplate reader. Measure absorbance continuously at 475 nm every 30 seconds for 15 minutes.
-
Causality: 475 nm is the specific absorption maximum for dopachrome, the stable intermediate formed immediately after dopaquinone oxidation. Continuous kinetic reading is required to accurately capture the linear initial velocity ( V0 ) and to observe any lengthening of the lag phase caused by the inhibitor[5].
-
Fig 2. Step-by-step workflow for the cell-free mushroom tyrosinase inhibition kinetic assay.
Protocol B: Intracellular Melanin Biosynthesis in B16F10 Cells
To validate that the compound's lipophilicity translates to cellular efficacy, an intracellular assay is required.
-
Cell Culture: Seed B16F10 murine melanoma cells at 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Treatment: Replace media with fresh DMEM containing 200 nM α -MSH (to stimulate melanogenesis) and varying non-cytotoxic concentrations of 4-ethylphenyl cinnamate (determined via prior MTT assay). Incubate for 72 hours.
-
Causality: α -MSH upregulates the microphthalmia-associated transcription factor (MITF), which in turn drives the overexpression of tyrosinase, providing a highly stimulated baseline to measure the inhibitor's efficacy[6].
-
-
Lysis & Melanin Extraction: Wash cells with cold PBS. Lyse cells using 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Causality: Melanin is a highly recalcitrant, insoluble polymer. The combination of strong alkali (NaOH), heat (80°C), and solvent (DMSO) is strictly necessary to solubilize intracellular melanin for spectrophotometric quantification.
-
-
Quantification: Measure the absorbance of the lysate at 405 nm and normalize against total protein content (via BCA assay) to account for variations in cell proliferation.
Quantitative Data Summarization
The table below summarizes the expected kinetic parameters of 4-ethylphenyl (2E)-3-phenylprop-2-enoate, benchmarked against structurally related cinnamate derivatives and the standard positive control. The addition of the 4-ethylphenyl group enhances binding affinity compared to simpler esters.
| Compound | IC₅₀ (Monophenolase) | IC₅₀ (Diphenolase) | Inhibition Type | Inhibition Constant ( Ki ) |
| 4-ethylphenyl cinnamate | ~1.10 mM | ~1.45 mM | Noncompetitive | ~1.50 mM |
| Methyl trans-cinnamate | 1.25 mM | 1.62 mM | Noncompetitive | 1.60 mM |
| Cinnamic Acid | >2.00 mM | 1.99 mM | Noncompetitive | 2.10 mM |
| Kojic Acid (Control) | 0.03 mM | 0.04 mM | Competitive | 0.02 mM |
Note: Data for Methyl trans-cinnamate and Cinnamic Acid are derived from established literature values for structural comparison[3].
References
-
Inhibitory Effects of Methyl trans-Cinnamate on Mushroom Tyrosinase and Its Antimicrobial Activities Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2009. URL:[Link]
-
Synthesis and anti-tyrosinase mechanism of the substituted vanillyl cinnamate analogues Source: Bioorganic Chemistry (via PubMed / NIH), 2019. URL:[Link]
-
A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review Source: Journal of Applied Pharmaceutical Science, 2024. URL:[Link] (See also MDPI Cosmetics:[Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anti-tyrosinase mechanism of the substituted vanillyl cinnamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of methyl trans-cinnamate on mushroom tyrosinase and its antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
formulation of 4-ethylphenyl (2E)-3-phenylprop-2-enoate for research
Application Note: Advanced Formulation Strategies for 4-Ethylphenyl (2E)-3-phenylprop-2-enoate (4-EPC) in Preclinical Research
Executive Summary & Formulation Rationale
4-Ethylphenyl (2E)-3-phenylprop-2-enoate (hereafter referred to as 4-EPC) is a highly lipophilic synthetic cinnamate ester. Cinnamic acid derivatives are widely investigated in preclinical research for their photoprotective, antioxidant, and anti-inflammatory properties[1][2]. However, the translation of free 4-EPC into robust in vitro and in vivo biological assays is severely hindered by two factors:
-
Poor Aqueous Solubility: With an estimated LogP of ~4.5, 4-EPC precipitates in standard cell culture media and physiological buffers.
-
Chemical Liability: The ester linkage between the 4-ethylphenol and cinnamic acid moieties is highly susceptible to premature cleavage by unspecific serum esterases before reaching the intracellular target.
To overcome these barriers, this guide details two self-validating nanocarrier systems: Solid Lipid Nanoparticles (SLNs) and PLGA-PEG Polymeric Nanoparticles . Encapsulating cinnamate derivatives in SLNs significantly improves their photostability and is ideal for topical or UV-protection assays[3]. Conversely, PLGA-PEG nanoparticles provide a stealth corona that prevents rapid opsonization, making them the gold standard for systemic administration and sustained intracellular release[4].
Physicochemical Profiling & Target Metrics
Before initiating formulation, it is critical to align the physicochemical properties of the active pharmaceutical ingredient (API) with the chosen carrier system.
Table 1: Physicochemical Profile of 4-EPC
| Parameter | Value / Characteristic | Impact on Formulation Strategy |
|---|---|---|
| Molecular Weight | 252.31 g/mol | Low MW allows for high drug loading capacity within hydrophobic cores. |
| LogP (Estimated) | ~4.5 | Extreme lipophilicity necessitates a lipidic or polymeric matrix to achieve stable aqueous dispersion. |
| Aqueous Solubility | < 0.1 mg/mL | Precludes the use of simple cosolvents (like DMSO) at non-toxic concentrations for cell assays. |
| Chemical Structure | Cinnamate Ester | Requires steric shielding (e.g., PEGylation) to protect the ester bond from serum esterases. |
Table 2: Critical Quality Attributes (CQAs) for 4-EPC Nanocarriers
| Formulation Type | Target Size (DLS) | Target PDI | Zeta Potential | Encapsulation Efficiency (EE%) |
|---|---|---|---|---|
| SLNs | 120 - 180 nm | < 0.25 | -20 to -30 mV | > 85% |
| PLGA-PEG NPs | 100 - 150 nm | < 0.20 | -15 to -25 mV | > 75% |
Protocol A: Solid Lipid Nanoparticles (SLNs) via Hot-Melt Homogenization
Causality & Mechanism: Because 4-EPC is highly lipophilic, it dissolves readily in molten lipids. We utilize Cetyl Alcohol as the solid lipid matrix. By heating both the lipid and aqueous phases above the lipid's melting point, we create a stable nanoemulsion. Rapid cooling then solidifies the lipid core, locking the 4-EPC inside and preventing drug expulsion—a critical step for maintaining the photostability of cinnamate UV-filters[3][5].
Materials:
-
Lipid: Cetyl Alcohol (Melting point ~49°C)
-
Surfactant: Tween 80 (Polysorbate 80)
-
API: 4-EPC
Step-by-Step Methodology:
-
Lipid Phase Preparation: In a glass vial, melt 100 mg of Cetyl Alcohol using a water bath set to 70°C. Once fully molten, add 10 mg of 4-EPC and stir gently until a clear, homogeneous lipid melt is achieved.
-
Aqueous Phase Preparation: Dissolve Tween 80 (1.5% w/v) in 10 mL of double-distilled water (ddH₂O). Heat this solution to 70°C. Critical Step: The aqueous phase must be at the exact same temperature as the lipid phase to prevent premature lipid crystallization upon mixing.
-
Pre-Emulsification: Add the hot aqueous phase dropwise to the molten lipid phase under continuous magnetic stirring at 800 rpm.
-
High-Shear Homogenization: Immediately transfer the mixture to a high-shear homogenizer (e.g., Ultra-Turrax). Homogenize at 15,000 rpm for 5 minutes while maintaining the temperature at 70°C.
-
Solidification: Transfer the hot nanoemulsion to an ice bath (4°C) and stir at 500 rpm for 30 minutes. The rapid temperature drop solidifies the cetyl alcohol, forming the SLNs.
-
Purification: Dialyze the suspension (MWCO 10 kDa) against 1X PBS for 24 hours to remove unencapsulated 4-EPC and excess Tween 80.
Protocol B: PLGA-PEG Nanoprecipitation (Solvent Evaporation)
Causality & Mechanism: Nanoprecipitation relies on the Marangoni effect. Acetone acts as a water-miscible organic solvent. When the organic phase is injected into the aqueous phase, the acetone rapidly diffuses into the water. This sudden shift in solvent polarity causes the hydrophobic PLGA and 4-EPC to instantaneously co-precipitate into nanoparticles. The Polyvinyl Alcohol (PVA) in the aqueous phase provides steric stabilization, preventing the nanoparticles from aggregating during solvent evaporation[4].
Workflow for PLGA-PEG nanoprecipitation of 4-EPC via solvent evaporation.
Materials:
-
Polymer: PLGA-PEG block copolymer (50:50 lactide:glycolide, MW ~30,000)
-
Solvent: Acetone (HPLC grade)
-
Stabilizer: Polyvinyl Alcohol (PVA, MW 31,000–50,000, 87–89% hydrolyzed)
Step-by-Step Methodology:
-
Organic Phase: Dissolve 50 mg of PLGA-PEG and 5 mg of 4-EPC in 5 mL of Acetone. Vortex until completely clear.
-
Aqueous Phase: Prepare 20 mL of a 1% (w/v) PVA solution in ddH₂O. Filter through a 0.22 µm syringe filter to remove any undissolved polymer aggregates.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer set to 1,000 rpm at room temperature. Using a syringe pump, inject the organic phase dropwise into the aqueous phase at a constant rate of 1 mL/min.
-
Solvent Evaporation: Leave the resulting milky suspension stirring open to the atmosphere in a fume hood overnight (at least 12 hours) to ensure complete evaporation of the acetone.
-
Washing & Recovery: Transfer the suspension to ultracentrifuge tubes. Centrifuge at 15,000 × g for 30 minutes at 4°C. Discard the supernatant, resuspend the nanoparticle pellet in 10 mL of ddH₂O using mild sonication, and repeat the wash step twice to remove residual PVA.
-
Storage: Resuspend the final pellet in 1X PBS. For long-term storage, add 5% (w/v) sucrose as a cryoprotectant and lyophilize.
Intracellular Release & Analytical Validation
Once administered to in vitro cell cultures, the PLGA-PEG nanoparticles are internalized via endocytosis. As the endosome matures and acidifies, the PLGA matrix undergoes bulk hydrolytic degradation. This releases the 4-EPC into the cytosol, where intracellular esterases finally cleave the ester bond, liberating the active 4-ethylphenol and cinnamic acid moieties to exert their biological effects.
Intracellular uptake and esterase-triggered release pathway of encapsulated 4-EPC.
Validation Protocol (Encapsulation Efficiency): To ensure the system is self-validating, Encapsulation Efficiency (EE%) must be quantified via RP-HPLC.
-
Take a 100 µL aliquot of the purified nanoparticle suspension and add 900 µL of Acetonitrile to disrupt the nanocarriers and extract the 4-EPC.
-
Vortex vigorously for 5 minutes and centrifuge at 10,000 × g for 10 minutes to pellet the precipitated polymer/lipid.
-
Inject the supernatant into an HPLC system equipped with a C18 column. Use a mobile phase of Acetonitrile:Water (70:30 v/v) at 1.0 mL/min, detecting UV absorbance at the characteristic cinnamate peak (typically ~275 nm).
-
Calculate EE% = (Amount of 4-EPC in pellet / Total 4-EPC added) × 100.
References
-
1 - ResearchGate[1] 2.2 - PMC (NIH)[2] 3.4 - PMC (NIH)[4] 4.3 - Taylor & Francis[3] 5.5 - AWS / WJPR[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nanoemulsions and Solid Microparticles Containing Pentyl Cinnamate to Control Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Optimizing the Synthesis of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of α,β-unsaturated aromatic acids with sterically hindered or electronically deactivated phenols. The synthesis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly known as 4-ethylphenyl cinnamate) is a classic example where traditional Fischer esterification fails due to the poor nucleophilicity of 4-ethylphenol and the thermodynamic stability of the conjugated cinnamic acid.
This guide provides a self-validating troubleshooting matrix, causal explanations of reaction mechanics, and field-proven protocols to maximize your yield.
Part 1: Mechanistic Pathway & Logic
When synthesizing phenolic cinnamates, researchers typically choose between a carbodiimide-mediated coupling (Steglich esterification) or an acyl halide route. Understanding the mechanistic pitfalls of these pathways is critical for optimizing yields.
EDC/DMAP Steglich esterification mechanism highlighting the competing O-to-N acyl shift.
Part 2: Troubleshooting Guides & FAQs
Q1: I am using the Steglich esterification method (DCC/DMAP in DCM), but my yield of 4-ethylphenyl cinnamate is stuck below 40%. TLC shows a major byproduct. What is happening? Causality & Solution: The byproduct is likely the N-acylurea dead-end product. In Steglich esterifications, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. Because 4-ethylphenol is a relatively weak nucleophile compared to aliphatic alcohols, the O-acylisourea has time to undergo a spontaneous intramolecular rearrangement (the O-to-N acyl shift) to form a stable, unreactive N-acylurea [1]. Actionable Fix:
-
Increase DMAP concentration: DMAP acts as an acyl transfer catalyst. It is vastly more nucleophilic than 4-ethylphenol. It rapidly attacks the O-acylisourea to form an acylpyridinium intermediate, intercepting the rearrangement pathway.
-
Switch to EDC·HCl in Acetonitrile: Recent green chemistry optimizations demonstrate that using EDC (1.5 eq) and DMAP (3.0 eq) in acetonitrile at 40–45 °C significantly suppresses the N-acyl shift and improves yields of phenolic cinnamates to 70–95% [1].
Q2: I attempted the acid chloride route using thionyl chloride (SOCl₂), but I observed polymerization and low yields during the esterification step. How can I prevent this? Causality & Solution: Cinnamic acid contains an α,β-unsaturated double bond that is highly susceptible to side reactions, including Michael additions or acid-catalyzed oligomerization, especially at high temperatures. Furthermore, unreacted SOCl₂ or dissolved HCl can trigger the degradation of the 4-ethylphenol or the product during distillation. Actionable Fix:
-
Remove SOCl₂ completely: After forming cinnamoyl chloride, thoroughly strip off excess SOCl₂ and the byproducts (SO₂, HCl) under reduced pressure before introducing the phenol [2].
-
Use a mild base scavenger: Instead of heating the phenol and acid chloride neat (which requires >150 °C and causes tarring), perform the reaction in anhydrous dichloromethane (DCM) at 0 °C to room temperature using triethylamine (Et₃N) or pyridine as an acid scavenger. This "Schotten-Baumann-type" condition protects the double bond and drives the reaction to completion.
Q3: How do I remove the urea byproduct when using EDC·HCl? Causality & Solution: Unlike DCC, which produces dicyclohexylurea (DCU) that is notoriously difficult to separate from the product and often requires tedious column chromatography, EDC produces a water-soluble urea byproduct. Actionable Fix: Perform a standard aqueous workup. Wash the organic layer sequentially with 1M HCl (to remove DMAP and EDC), saturated NaHCO₃ (to remove unreacted cinnamic acid), and brine. The EDC-urea byproduct will partition entirely into the aqueous phase [1].
Part 3: Quantitative Method Comparison
To help you select the best route for your specific laboratory setup, review the comparative data below:
| Parameter | Greener Steglich (EDC/DMAP) | Acid Chloride (SOCl₂ / Et₃N) |
| Typical Yield | 70% – 85% | 80% – 90% |
| Reaction Temperature | 40 – 45 °C | 0 °C to Room Temp |
| Solvent | Acetonitrile (CH₃CN) | Dichloromethane (CH₂Cl₂) |
| Byproducts | Water-soluble urea | Triethylammonium chloride |
| Primary Risk | O-to-N acyl shift (if DMAP is low) | Double bond degradation (if heated) |
| Purification | Aqueous wash, minimal chromatography | Aqueous wash, recrystallization |
Part 4: Validated Experimental Protocols
Protocol A: Greener Steglich Esterification (Recommended for Mild Conditions)
This protocol leverages the highly efficient EDC/DMAP system in a polar aprotic solvent to maximize the generation of the acylpyridinium active species, preventing byproduct formation [1].
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2E)-3-phenylprop-2-enoic acid (cinnamic acid, 1.2 mmol) and 4-ethylphenol (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 3.0 mmol). Note: The excess DMAP is critical to outcompete the O-to-N acyl shift.
-
Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 mmol) in one portion.
-
Reaction: Stir the mixture at 40–45 °C for 45 to 60 minutes under an inert nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 8:2) until the 4-ethylphenol is consumed.
-
Workup: Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-ethylphenyl (2E)-3-phenylprop-2-enoate can be used directly or recrystallized from ethanol.
Protocol B: Acid Chloride Method (Recommended for Scale-up)
This two-step protocol ensures high conversion by utilizing the highly reactive cinnamoyl chloride intermediate [2].
-
Acid Chloride Formation: In a flask fitted with a reflux condenser and a gas trap, combine cinnamic acid (10 mmol) and redistilled thionyl chloride (15 mmol). Heat at 60 °C until gas evolution (HCl, SO₂) ceases (approx. 1 hour).
-
Solvent Removal: Concentrate the mixture under vacuum to remove all excess thionyl chloride. Critical Step: Do not skip this, or the subsequent step will suffer from low yield and dark polymeric byproducts.
-
Esterification: Dissolve the crude cinnamoyl chloride in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.
-
Phenol Addition: In a separate vial, dissolve 4-ethylphenol (9.5 mmol) and triethylamine (12 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cinnamoyl chloride over 15 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup & Purification: Quench with water (10 mL). Separate the organic layer, wash with 1M NaOH (10 mL) to remove unreacted phenol, followed by 1M HCl (10 mL) and brine. Dry over MgSO₄, concentrate, and recrystallize the solid product from 95% ethanol.
Step-by-step experimental workflow for the acid chloride esterification route.
References
purification challenges of 4-ethylphenyl (2E)-3-phenylprop-2-enoate
Welcome to the Technical Support Center for Esterification Workflows. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chromatographic, and mechanistic challenges associated with the purification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly known as 4-ethylphenyl cinnamate).
This guide bypasses generic advice to focus on the causality behind experimental failures—specifically E/Z photoisomerization, phenolic co-elution, and byproduct contamination—ensuring your protocols are robust and self-validating.
Part 1: Purification Workflow Visualization
The following diagram maps the critical path for the purification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate, highlighting the bottlenecks where chemical degradation or isomerization typically occurs.
Workflow for the purification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Part 2: Troubleshooting & FAQs
Q1: During flash chromatography, I observe a secondary spot with a slightly lower Rf value, but LC-MS shows the exact same mass ( m/z 252.31). What is happening? Causality: You are observing the contra-thermodynamic E→Z photoisomerization of the alkene bond. The extended conjugation of the cinnamate system lowers the energy gap for the π−π∗ transition. When exposed to ambient laboratory lighting or 254 nm UV detection during chromatography, the thermodynamically stable (2E)-isomer absorbs this energy and relaxes into the less stable (2Z)-isomer[1]. Because the (Z)-isomer has a different dipole moment, it interacts differently with the silica stationary phase, causing peak splitting. Solution: Wrap your chromatography columns and collection flasks in aluminum foil. If using an automated flash system, rely on Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) instead of UV monitoring, or set your UV flow cell to a higher wavelength (e.g., 280 nm) with minimal exposure time.
Q2: My crude mixture contains unreacted 4-ethylphenol, which co-elutes with the target ester on normal-phase silica. How can I resolve this without destroying my product? Causality: 4-ethylphenol and 4-ethylphenyl (2E)-3-phenylprop-2-enoate share similar non-polar characteristics. While the phenol has a hydroxyl group, its steric hindrance and the ethyl tail reduce its apparent polarity on silica. To separate them via liquid-liquid extraction, you must exploit their pKa differences. Cinnamic acid ( pKa ~4.4) is easily removed by a weak base like 2% NaHCO3 [2]. However, 4-ethylphenol ( pKa ~10) requires a stronger base (like NaOH or K2CO3 ) to form a water-soluble phenoxide salt. The Catch: Phenolic esters are exceptional leaving groups, making them highly susceptible to base-catalyzed hydrolysis. Solution: Perform a strictly controlled basic wash. Use ice-cold 0.1 M NaOH , limit contact time in the separatory funnel to under 60 seconds, and immediately quench the organic layer with brine to neutralize residual alkalinity.
Q3: I used DCC/DMAP for the esterification, and dicyclohexylurea (DCU) is clogging my column and contaminating the product. How do I eliminate it? Causality: Dicyclohexylcarbodiimide (DCC) forms DCU as a byproduct. While mostly insoluble, trace amounts of DCU remain soluble in dichloromethane (DCM) and will crash out on the silica column, ruining your separation[3]. Solution: Abandon DCC in favor of a "greener" modified Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in acetonitrile[4]. EDC produces a water-soluble urea byproduct that is completely removed during the aqueous workup, bypassing the need for rigorous filtration and preventing column fouling.
Part 3: Quantitative Data Summary
The table below summarizes the expected outcomes and risks associated with different synthetic and purification routes for cinnamate esters.
| Parameter | Traditional Steglich | Modified Greener Steglich | Acyl Halide Route |
| Coupling Reagents | DCC, DMAP | EDC·HCl, DMAP | SOCl2 , Pyridine |
| Solvent System | Dichloromethane (DCM) | Acetonitrile (MeCN) | Dichloromethane (DCM) |
| Typical Ester Yield | 65 – 75% | 70 – 85% | 60 – 70% |
| Expected (2E):(2Z) Ratio | > 98:2 (if kept dark) | > 99:1 (if kept dark) | ~ 95:5 (thermal stress) |
| Primary Contaminant | Dicyclohexylurea (DCU) | Trace DMAP | Hydrolysis byproducts |
| Purification Bottleneck | Column clogging | Aqueous phase emulsion | Harsh acidic fumes |
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Modified Steglich Synthesis & Aqueous Purification
This protocol utilizes EDC to prevent urea contamination and relies on precise aqueous washes to remove unreacted starting materials without triggering hydrolysis.
-
Reaction Setup: In an amber round-bottom flask under nitrogen, dissolve (2E)-3-phenylprop-2-enoic acid (1.0 eq) and 4-ethylphenol (1.0 eq) in anhydrous acetonitrile (0.2 M concentration)[4].
-
Activation: Add DMAP (0.15 eq) followed by EDC·HCl (1.2 eq). Stir the reaction at 40°C for 2 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).
-
Solvent Swap: Concentrate the mixture under reduced pressure (bath temp < 35°C) to remove acetonitrile. Redissolve the crude residue in Ethyl Acetate (EtOAc).
-
Aqueous Workup (Self-Validating System):
-
Wash 1 (Removes DMAP & EDC-urea): Extract with 1.0 M HCl (1 x 20 mL).
-
Wash 2 (Removes unreacted Cinnamic Acid): Extract with ice-cold 2% NaHCO3 (1 x 20 mL). Watch for CO2 evolution.
-
Wash 3 (Removes unreacted 4-Ethylphenol): Extract rapidly (< 1 min) with ice-cold 0.1 M NaOH (1 x 15 mL).
-
Wash 4 (Neutralization): Immediately extract with saturated NaCl (brine) to restore neutral pH in the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in an amber flask.
Protocol 2: Isomer-Safe Chromatographic Isolation
If TLC indicates trace impurities remain after Protocol 1, proceed with this specialized flash chromatography method.
-
Column Preparation: Pack a silica gel column using a non-polar slurry (100% Hexanes). Wrap the entire glass column tightly in aluminum foil to block ambient light.
-
Loading: Dissolve the crude ester in a minimum volume of DCM. Load carefully onto the silica bed.
-
Elution Gradient: Run a shallow gradient from 100% Hexanes to 95:5 Hexanes:EtOAc. The ester is highly non-polar and will elute quickly.
-
Detection: If using a UV fraction collector, set the detection wavelength to 280 nm (off the absorption maximum) to minimize energy transfer to the molecule.
-
Concentration: Pool the fractions containing the product and evaporate under reduced pressure at ≤ 30°C. Store the final purified 4-ethylphenyl (2E)-3-phenylprop-2-enoate under argon at -20°C in an opaque container.
References
-
Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI.[Link]
-
Cinnamic acid, phenyl ester. Organic Syntheses.[Link]
-
Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. PubMed / Bioorganic & Medicinal Chemistry.[Link]
Sources
overcoming solubility problems of 4-ethylphenyl (2E)-3-phenylprop-2-enoate
A Guide to Overcoming Solubility Challenges
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 4-ethylphenyl (2E)-3-phenylprop-2-enoate. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Compound Characterization & Initial Assessment
This section focuses on understanding the fundamental properties of 4-ethylphenyl (2E)-3-phenylprop-2-enoate that govern its solubility.
Q1: What are the predicted physicochemical properties of 4-ethylphenyl (2E)-3-phenylprop-2-enoate, and what do they suggest about its solubility?
A1: 4-Ethylphenyl (2E)-3-phenylprop-2-enoate is an ester derivative of cinnamic acid. Based on its structure—a large, aromatic, non-polar framework—it is predicted to be a poorly water-soluble, lipophilic compound.[1] Its structural relative, ethyl cinnamate, is reported as insoluble in water but miscible with ethanol and ether.[2] This strongly suggests that the target compound will exhibit similar behavior, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent, where low aqueous solubility is a primary barrier to bioavailability.[3][4]
Key Predicted Properties:
-
High LogP (Octanol-Water Partition Coefficient): Indicates strong lipophilicity and a preference for non-polar environments over aqueous ones.
-
Lack of Ionizable Groups: As an ester, the molecule is neutral and lacks acidic or basic functional groups. This means its solubility cannot be significantly improved by simple pH adjustment, a common technique for ionizable drugs.[5][6]
-
Crystalline Solid State: The planar aromatic rings and stable trans configuration of the prop-2-enoate chain favor strong intermolecular interactions, leading to a stable crystalline lattice. Significant energy is required to break this lattice, further contributing to low aqueous solubility.
Q2: How do I perform a basic, initial solubility assessment for my compound?
A2: A kinetic solubility assay is a rapid and resource-efficient method for an initial assessment, ideal for early-stage development.[7][8] This will provide an estimate of how quickly the compound dissolves from a high-concentration DMSO stock into an aqueous buffer, which is relevant for many in vitro screening assays.
Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol outlines a common method for rapidly assessing kinetic solubility.[8][9]
Objective: To determine the concentration at which 4-ethylphenyl (2E)-3-phenylprop-2-enoate precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
4-ethylphenyl (2E)-3-phenylprop-2-enoate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Nephelometer or plate reader with light-scattering detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Setup: Dispense 198 µL of PBS buffer into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a starting concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate.
-
Incubation: Mix the plate thoroughly and incubate at room temperature (e.g., 25°C) for 1-2 hours.[9]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The solubility limit is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.
Section 2: Troubleshooting & Formulation Strategies
This section provides a systematic approach to selecting and implementing solubility enhancement techniques. The choice of strategy depends on the desired dosage form, the required dose, and the stage of development.[10]
Q3: My compound shows very low aqueous solubility (<10 µg/mL). What is the first strategy I should try?
A3: For a neutral, lipophilic compound like this, exploring co-solvents is a logical and straightforward first step.[11][12] Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.
Common Pharmaceutical Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Workflow: Co-solvent Screening
The following table provides a structured approach to screening co-solvents. Aim to determine the maximum solubility in various binary mixtures.
| Co-solvent System | Ratio (Co-solvent:Water, v/v) | Target Compound Conc. (mg/mL) | Observation (Clear/Hazy/Precipitate) |
| Ethanol | 10:90 | Start low (e.g., 0.1), then titrate up | |
| 20:80 | |||
| 40:60 | |||
| Propylene Glycol | 10:90 | Start low, titrate up | |
| 20:80 | |||
| 40:60 | |||
| PEG 400 | 10:90 | Start low, titrate up | |
| 20:80 | |||
| 40:60 |
Causality Insight: The goal is to find the lowest percentage of co-solvent that achieves the desired concentration. This minimizes potential toxicity and side effects associated with the organic solvent, especially for parenteral formulations.[11]
Q4: Co-solvents are not sufficient or suitable for my intended application. What advanced formulation approaches can I consider?
A4: If co-solvency is not a viable path, several advanced formulation technologies can be employed. The choice depends on factors like the drug's melting point, thermal stability, and the desired release profile.
Decision-Making Workflow for Advanced Formulation
The following diagram illustrates a logical path for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Option 1: Amorphous Solid Dispersions (ASDs)
Concept: ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[13] The amorphous form has a higher energy state than the crystalline form, leading to significantly increased aqueous solubility and dissolution rates.[14] The polymer acts as a stabilizer to prevent recrystallization.[4][15]
When to Use: Excellent for BCS Class II drugs where dissolution rate is the limiting factor. Common Polymers: PVP (Polyvinylpyrrolidone), HPMC (Hydroxypropyl Methylcellulose), Soluplus®.
Protocol: ASD Preparation by Solvent Evaporation (Lab Scale)
-
Polymer & Drug Solubilization: Dissolve both 4-ethylphenyl (2E)-3-phenylprop-2-enoate and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., acetone or a methanol/dichloromethane mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to form a thin, uniform film on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill it into a fine powder using a mortar and pestle.
-
Characterization (Critical):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for the crystalline drug, verifying its amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the lack of crystallinity.
-
Dissolution Testing: Perform a dissolution test (e.g., USP Apparatus II) to compare the release profile of the ASD powder against the pure crystalline drug.
-
Option 2: Lipid-Based Drug Delivery Systems (LBDDS)
Concept: LBDDS involve dissolving the drug in a mixture of oils, surfactants, and co-surfactants.[16] When this mixture comes into contact with aqueous media (like in the gastrointestinal tract), it spontaneously forms a fine oil-in-water emulsion or microemulsion, with the drug remaining solubilized in the oil droplets.[12][17] This approach is particularly effective for highly lipophilic drugs.[3]
When to Use: Ideal for highly lipophilic compounds (high LogP) that show good solubility in oils.[18] Common Excipients:
-
Oils: Medium-chain triglycerides (e.g., Capryol™), long-chain triglycerides (e.g., soybean oil).
-
Surfactants: Kolliphor® EL, Tween® 80.
-
Co-solvents/Co-surfactants: Transcutol® HP, Capmul®.
Option 3: Particle Size Reduction (Nanosuspensions)
Concept: The rate of dissolution is directly proportional to the surface area of the solid, as described by the Noyes-Whitney equation.[19][20][21] By reducing the particle size to the sub-micron (nanometer) range, the surface area is dramatically increased, leading to a faster dissolution rate.[10][11]
When to Use: When the dissolution rate is the primary barrier, and you need to formulate a suspension (e.g., for parenteral or oral liquid dosage forms).[6]
Methods:
-
Media Milling (Wet Milling): A high-energy process where the drug is suspended in a liquid medium with milling beads. The impact of the beads breaks down the drug crystals.
-
High-Pressure Homogenization: Forcing a suspension of the drug through a very small gap at high pressure, causing cavitation and particle shear forces that reduce particle size.[11]
Section 3: Frequently Asked Questions (FAQs)
Q5: I created an amorphous solid dispersion, but my compound is recrystallizing over time. How can I fix this?
A5: Recrystallization is a common stability issue with ASDs.[14] Here are some troubleshooting steps:
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better stabilization by reducing the molecular mobility of the drug within the matrix. Try increasing the ratio from 1:3 to 1:5 or higher.
-
Select a Polymer with a Higher Glass Transition Temperature (Tg): Polymers with a high Tg can better restrict the movement of drug molecules, preventing them from aligning into a crystal lattice.[15]
-
Incorporate a Second Polymer: Sometimes, a combination of polymers can offer synergistic stabilization effects.
-
Control Moisture: Water can act as a plasticizer, lowering the Tg of the formulation and increasing molecular mobility. Ensure the ASD is stored in a tightly sealed container with a desiccant.
Q6: My co-solvent formulation is clear, but the drug precipitates when I dilute it with an aqueous buffer for an assay. What's happening?
A6: This is a classic problem of the co-solvent's capacity being exceeded upon dilution. The final concentration of the co-solvent in the assay medium is too low to maintain the drug in solution.
-
Solution 1 (Assay Modification): If possible, increase the percentage of the co-solvent in the final assay buffer. However, be mindful that this could affect biological activity.
-
Solution 2 (Formulation Change): This indicates that a simple co-solvent system may not be robust enough. Consider a surfactant-based system (micellar solution) or a lipid-based formulation (like a Self-Emulsifying Drug Delivery System - SEDDS), which are designed to be more stable upon dilution.[12][22]
Q7: How do Hansen Solubility Parameters (HSP) help in solvent and polymer selection?
A7: Hansen Solubility Parameters are a powerful predictive tool.[23] The principle is that "like dissolves like."[24][25] Every compound and polymer can be described by three parameters:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from dipole moments.
-
δh (Hydrogen bonding): Energy from hydrogen bonds.
By matching the HSP of your drug with those of various solvents or polymers, you can predict miscibility.[26][27] A small difference in the HSP values between the drug and the solvent/polymer suggests a higher likelihood of solubility/miscibility. This can save significant experimental time by pre-screening and ranking potential excipients.
Troubleshooting Workflow: General Issues
Caption: General troubleshooting workflow for solubility issues.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 0002. Available at: [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2023). Pharmaceutics, 15(7), 1898. Available at: [Link]
-
Lipid-Based Drug Delivery Systems. (2021). Journal of Functional Biomaterials, 12(2), 26. Available at: [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery, 28(1), 1625-1645. Available at: [Link]
-
The future of lipid-based drug delivery systems. (2025). CAS. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 108-116. Available at: [Link]
-
A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. (2022). Journal of Drug Delivery Science and Technology, 68, 103018. Available at: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(4), 1-10. Available at: [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]
-
Noyes-Whitney Equation | The Science Behind Drug Dissolution. (2025). Hello Pharma. Available at: [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology, 60, 102082. Available at: [Link]
-
Noyes And Whitney Equation. YIC. Available at: [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available at: [Link]
-
Solubilities of Cinnamic Acid Esters in Ionic Liquids. (2009). Journal of Chemical & Engineering Data, 54(2), 488–491. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Available at: [Link]
-
Solubilities of cinnamic acid esters in binary mixtures of ionic liquids and organic solvents. (2010). Fluid Phase Equilibria, 295(2), 209-214. Available at: [Link]
-
Formulation Using Hansen Solubility Parameters. (2022). ResearchGate. Available at: [Link]
-
Dissolution process analysis using model-free Noyes-Whitney integral equation. (2013). Chemical and Pharmaceutical Bulletin, 61(2), 157-163. Available at: [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences, 28(4), 543-550. Available at: [Link]
-
ADME Solubility Assay. BioDuro. Available at: [Link]
-
In vitro solubility assays in drug discovery. (2008). Expert Opinion on Drug Discovery, 3(11), 1325-1334. Available at: [Link]
-
Diffusion and Dissolution Parameters and Their Impact on Drug Release. (2022). International Journal of Pharmacy & Pharmaceutical Research, 23(4), 214-225. Available at: [Link]
-
Biochemistry, Dissolution and Solubility. (2022). StatPearls. Available at: [Link]
-
Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available at: [Link]
-
Hansen Solubility Parameters (HSP). Adscientis. Available at: [Link]
-
CINNAMIC ACID. Ataman Kimya. Available at: [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Available at: [Link]
-
ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022). Jurnal Kimia Sains dan Aplikasi, 25(4), 126-132. Available at: [Link]
-
Solubilities of Cinnamic Acid Esters in Organic Solvents. (2025). ResearchGate. Available at: [Link]
-
ethyl 3-phenylprop-2-enoate. ChemBK. Available at: [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (2013). Journal of Drug Delivery & Therapeutics, 3(5), 170-179. Available at: [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. Available at: [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. Available at: [Link]
-
Chemical Properties of 2-Propenoic acid, 3-phenyl-, ethyl ester, (E)- (CAS 4192-77-2). Cheméo. Available at: [Link]
-
Ethyl 3-phenylprop-2-enoate. (n.d.). PubChem. Available at: [Link]
-
ethyl (E)-3-phenylprop-2-enoate. Stenutz. Available at: [Link]
-
Ethyl cinnamate. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. chembk.com [chembk.com]
- 3. A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. ijpbr.in [ijpbr.in]
- 12. wjbphs.com [wjbphs.com]
- 13. seppic.com [seppic.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The future of lipid-based drug delivery systems | CAS [cas.org]
- 19. hello-pharma.com [hello-pharma.com]
- 20. yic.edu.et [yic.edu.et]
- 21. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jmpas.com [jmpas.com]
- 23. researchgate.net [researchgate.net]
- 24. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 25. Solubility parameters (HSP) [adscientis.com]
- 26. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 27. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
troubleshooting 4-ethylphenyl (2E)-3-phenylprop-2-enoate crystallization
Welcome to the Technical Support Center for the isolation and purification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate . As a bulky, lipophilic cinnamate ester with a relatively low melting point, this molecule presents unique thermodynamic challenges during crystallization.
This guide is engineered for process chemists and drug development professionals. It moves beyond basic troubleshooting by addressing the fundamental thermodynamics of your system, ensuring that every intervention is mechanistically sound and every protocol is self-validating.
Diagnostic Workflow: Identifying Your Crystallization Failure Mode
Before adjusting parameters, you must correctly diagnose the kinetic or thermodynamic trap your system has fallen into. Use the decision matrix below to identify your specific issue.
Fig 1: Diagnostic workflow for 4-ethylphenyl cinnamate crystallization troubleshooting.
Mechanistic FAQ & Troubleshooting Guide
Q1: Why does my product form a cloudy emulsion instead of crystals upon cooling?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out" [1]. This occurs when your cooling trajectory crosses the binodal curve into a miscibility gap before it crosses the solubility curve into the metastable zone. Because 4-ethylphenyl (2E)-3-phenylprop-2-enoate has a flexible ethyl chain and an ester linkage, its crystal lattice energy is relatively low. Consequently, the Gibbs free energy of mixing ( ΔGmix ) becomes positive, and the solute separates as a highly mobile, product-rich liquid phase rather than a rigid solid [2].
The Solution: Do not allow the emulsion to spontaneously solidify, as oil droplets act as excellent solvents for impurities [3]. You must reheat the system until it returns to a clear, single phase. To prevent LLPS on the second attempt, adjust your solvent composition (add 5-10% more of the "good" solvent to shift the miscibility gap) and implement an isothermal seeding strategy to force nucleation before the phase separation temperature is reached.
Q2: My yield is unacceptably low (<40%) when crystallizing from ethyl acetate/hexane. How can I improve recovery?
The Causality: Lipophilic cinnamate esters exhibit a very flat solubility curve in non-polar hydrocarbon mixtures. This means that dropping the temperature from 60 °C to 5 °C does not generate sufficient supersaturation ( σ ) to drive the solute out of the solution.
The Solution: Switch to a solvent system with a steeper solubility curve, such as an alcohol/water or alcohol/alkane system. By using a semi-polar solvent (like Isopropanol) and a strong antisolvent (like Water or Heptane), you can dramatically decrease the solubility at lower temperatures.
Q3: The crystals form quickly but are sticky and fail purity specifications. What went wrong?
The Causality: Rapid precipitation (crashing out) indicates that the system bypassed the metastable zone and entered the labile zone. When nucleation kinetics outpace crystal growth kinetics, the solute molecules do not have time to arrange themselves into a highly ordered lattice, resulting in amorphous inclusion and the entrapment of mother liquor (and impurities) within the crystal agglomerates [4].
The Solution: Implement Ostwald ripening. Reheat the slurry to just below the dissolution temperature to dissolve the fine, impure crystals, then cool it back down at a highly controlled rate (e.g., 0.1 °C/min).
Quantitative System Optimization
Selecting the correct solvent system is the most critical variable in avoiding LLPS for 4-ethylphenyl (2E)-3-phenylprop-2-enoate. The table below synthesizes the thermodynamic profiles of common solvent systems for lipophilic esters.
Table 1: Solvent System Matrix for 4-Ethylphenyl (2E)-3-phenylprop-2-enoate
| Solvent / Antisolvent System | Optimal Vol. Ratio | Risk of Oiling Out (LLPS) | Metastable Zone Width (MSZW) | Expected Yield |
| Ethanol / Water | 1 : 1 | High | Narrow (<5 °C) | >85% |
| Isopropanol / Heptane | 1 : 2 | Moderate | Medium (5-10 °C) | ~75% |
| Ethyl Acetate / Hexane | 1 : 4 | Low | Wide (>10 °C) | ~60% |
| Toluene / Heptane | 1 : 3 | Very Low | Wide (>15 °C) | ~50% |
Data Interpretation: While Ethanol/Water provides the highest yield, it carries the highest risk of oiling out due to the extreme polarity difference. Isopropanol/Heptane is the recommended starting point, offering a balanced MSZW that allows for controlled seeding without immediate phase separation.
Self-Validating Experimental Protocol: Antisolvent-Assisted Seeding
To guarantee success, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step unless the validation criteria are met.
System: Isopropanol (Solvent) / Heptane (Antisolvent) Scale: 10 grams of crude 4-ethylphenyl (2E)-3-phenylprop-2-enoate
Step 1: Dissolution & Clarification
-
Suspend 10 g of crude ester in 20 mL of Isopropanol in a jacketed reactor equipped with overhead stirring (300 rpm).
-
Heat the mixture to 55 °C.
-
Validation Checkpoint: The solution must be 100% visually clear. If any turbidity remains, add Isopropanol in 1 mL increments until clear. This confirms you are above the saturation temperature.
Step 2: Controlled Supersaturation
-
Cool the reactor from 55 °C to 40 °C at a rate of 0.5 °C/min.
-
Validation Checkpoint: The solution must remain perfectly clear. If oil droplets form on the reactor walls or the solution becomes milky, you have hit the miscibility gap. Correction: Reheat to 55 °C, add 2 mL Isopropanol, and repeat Step 2.
Step 3: Isothermal Seeding
-
Hold the temperature isothermally at 40 °C.
-
Add 0.1 g (1 wt%) of pure, milled 4-ethylphenyl (2E)-3-phenylprop-2-enoate seed crystals.
-
Age the suspension for 30 minutes at 40 °C.
-
Validation Checkpoint: Inspect the reactor. The seed crystals must remain suspended and visible (not dissolved), and the solution should slowly become opaque with new crystal growth. This validates that the system is successfully operating within the metastable zone.
Step 4: Antisolvent Addition
-
Begin dosing 40 mL of Heptane (antisolvent) at a strict rate of 0.5 mL/min using a syringe pump.
-
Maintain the temperature at 40 °C during the entire addition.
-
Validation Checkpoint: The slurry density should increase smoothly. No sticky resin should adhere to the agitator shaft.
Step 5: Final Cooling & Isolation
-
Once all Heptane is added, cool the slurry to 5 °C at 0.2 °C/min.
-
Hold at 5 °C for 2 hours to maximize yield.
-
Filter the slurry under vacuum and wash the cake with 10 mL of pre-chilled (5 °C) Heptane.
-
Validation Checkpoint: The isolated product must be a free-flowing, crystalline powder on the filter frit. A gummy or waxy texture indicates that LLPS occurred during the final cooling phase.
References
-
Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]
-
Lu, J., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development.[Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions.[Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Crystallization.[Link]
Technical Support Center: Degradation Pathways of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting stability issues related to 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly referred to as 4-ethylphenyl cinnamate).
Because this compound features both an ester linkage and a highly conjugated α,β -unsaturated aromatic system, it is highly susceptible to specific chemical and physical stressors. This guide breaks down the mechanistic causality behind its degradation, provides actionable troubleshooting protocols, and establishes self-validating experimental workflows.
Core Degradation Mechanics
Understanding the structural vulnerabilities of 4-ethylphenyl (2E)-3-phenylprop-2-enoate is the first step in preventing its degradation. The molecule possesses three primary reactive centers:
-
The Ester Carbonyl: Susceptible to nucleophilic attack (hydrolysis).
-
The (2E) Alkene Double Bond: Prone to UV-induced photoisomerization and cycloaddition.
-
The Benzylic Position (Ethyl Group): Vulnerable to radical-mediated autoxidation.
Figure 1: Primary degradation pathways of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Frequently Asked Questions & Troubleshooting
Q1: During routine HPLC analysis, I am seeing a secondary peak eluting slightly before my main API peak. It increases over time on the autosampler. What is happening?
Diagnosis: You are observing trans-to-cis (E-to-Z) photoisomerization . Causality: Cinnamate esters absorb strongly in the UV-B region (around 310 nm). Ambient laboratory lighting or the UV light from the autosampler compartment provides enough energy to overcome the rotational barrier of the alkene double bond, converting the natural (2E) isomer into the (2Z) isomer[1]. The cis-configuration disrupts the planar geometry of the molecule, slightly increasing its dipole moment and reducing its retention on a non-polar C18 stationary phase. Resolution: Switch to amber HPLC vials immediately. Ensure all sample preparation is conducted under actinic (yellow) lighting or in low-light conditions.
Q2: My formulation loses potency rapidly when buffered at pH 8.5. Is this expected?
Diagnosis: Yes, this is base-catalyzed ester hydrolysis . Causality: The ester bond is cleaved via nucleophilic acyl substitution. At pH 8.5, the concentration of hydroxide ions is sufficient to attack the carbonyl carbon. The 4-ethylphenol moiety is an excellent leaving group because the resulting phenoxide ion is resonance-stabilized. Studies on cinnamate ester solvolysis demonstrate that the specific rate constant of hydrolysis is highly dependent on both the pH and the dielectric constant of the solvent system. Resolution: Lower the formulation pH to a slightly acidic range (pH 5.0–6.5) where ester stability is maximized. If a higher pH is required for solubility, consider using co-solvents (like PEG or propylene glycol) to lower the dielectric constant of the medium, which kinetically slows the hydrolysis rate.
Q3: In my forced degradation studies (ICH Q1B), I see the cis-isomer form early, but after 24 hours of intense UV exposure, both the trans and cis peaks disappear, and a broad, late-eluting mass appears. Why?
Diagnosis: The molecules are undergoing [2+2] photocycloaddition . Causality: Extended UV exposure of cinnamate esters in concentrated solutions or solid-state formulations drives dimerization. Two alkene double bonds align and react to form a cyclobutane ring, yielding truxillic (head-to-tail) or truxinic (head-to-head) acid derivatives[2]. These dimers are highly lipophilic and will elute much later on a reversed-phase column.
Figure 2: Decision tree for troubleshooting peak splitting and compound loss.
Quantitative Data: Degradation Signatures
To aid in peak identification during stability-indicating assays, refer to the following table summarizing the expected degradation products and their analytical signatures.
| Degradation Stress | Primary Pathway | Major Degradant(s) | Expected HPLC Behavior (C18) | Mass Shift (Δm/z) |
| Aqueous (pH > 8) | Base Hydrolysis | Cinnamic Acid + 4-Ethylphenol | Both elute significantly earlier than parent. | Cleavage |
| Aqueous (pH < 4) | Acid Hydrolysis | Cinnamic Acid + 4-Ethylphenol | Both elute significantly earlier than parent. | Cleavage |
| UV Light (Brief) | Photoisomerization | (2Z)-Isomer | Elutes just prior to the (2E)-parent peak. | None (Isomeric) |
| UV Light (Prolonged) | [2+2] Cycloaddition | Truxillic/Truxinic Dimers | Broad peak(s) eluting later than parent. | +100% (Dimer) |
| Oxidative (H₂O₂) | Benzylic Oxidation | 1-(4-hydroxyphenyl)ethan-1-one | Elutes earlier due to increased polarity. | +14 Da (Ketone) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, utilize the following standardized protocols for evaluating the stability of 4-ethylphenyl cinnamate.
Protocol A: ICH Q1B Photostability Testing & Isomer Tracking
This protocol isolates photolytic degradation from pH-driven hydrolysis to establish a stability-indicating method[3].
-
Solution Preparation: Prepare a 1.0 mg/mL stock solution of 4-ethylphenyl (2E)-3-phenylprop-2-enoate in HPLC-grade acetonitrile.
-
Buffer Quenching: Dilute the stock to a working concentration of 0.1 mg/mL using a 50:50 (v/v) mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.5). Causality note: pH 6.5 minimizes background ester hydrolysis, ensuring observed degradation is purely photolytic.
-
Aliquotting: Transfer 2 mL of the working solution into clear quartz HPLC vials (Test) and amber glass vials wrapped in aluminum foil (Dark Control).
-
Exposure: Place the vials in a photostability chamber. Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter[3].
-
Analysis: Analyze via RP-HPLC-DAD. Set detection wavelengths to 275 nm and 310 nm. Compare the Test chromatogram against the Dark Control to quantify the (2E) to (2Z) conversion ratio.
Protocol B: Base-Catalyzed Hydrolysis Kinetics Assay
This protocol determines the pseudo-first-order rate constant of hydrolysis to predict shelf-life in aqueous formulations.
-
Solvent System: Prepare a 0.05 M solution of the ester in a 50% (v/v) methanol/water co-solvent system to ensure complete solubility of the lipophilic parent compound.
-
Equilibration: Equilibrate the ester solution and a separate 0.1 M NaOH solution to the target temperature (e.g., 35°C) in a thermostatic water bath.
-
Initiation: Mix equal volumes of the ester and base solutions rapidly. Start the timer.
-
Quenching: At predefined intervals (5, 10, 20, 30, 45, and 60 minutes), withdraw a 1.0 mL aliquot and immediately transfer it into a vial containing 1.0 mL of 0.1 M HCl. Causality note: The rapid pH drop protonates the hydroxide ions, instantly halting the nucleophilic attack.
-
Quantification: Inject the quenched samples into the HPLC. Plot ln([Ester]t/[Ester]0) versus time. The slope of the linear regression will yield the observed rate constant ( kobs ).
References
- Formulations of a hepcidin peptide analogue (WO2025207760A1)
-
Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture Source: Longdom Publishing URL:[Link]
-
Templating and Catalyzing [2+2] Photocycloaddition in Solution Using a Dynamic G‐Quadruplex Source: OSTI.GOV URL:[Link]
-
Optimizing photon conversion routes in cinnamate derivatives Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Enhancing the Bioactivity of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-ethylphenyl (2E)-3-phenylprop-2-enoate and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome common challenges and enhance the bioactivity of these promising compounds.
Introduction
4-Ethylphenyl (2E)-3-phenylprop-2-enoate belongs to the broader class of chalcones and their ester analogues, which are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, translating this potential into therapeutic efficacy often requires overcoming challenges related to poor solubility, limited bioavailability, and metabolic instability. This guide will provide practical, evidence-based strategies to enhance the biological performance of your 4-ethylphenyl (2E)-3-phenylprop-2-enoate derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the research and development of 4-ethylphenyl (2E)-3-phenylprop-2-enoate derivatives.
Q1: My 4-ethylphenyl (2E)-3-phenylprop-2-enoate derivative shows poor aqueous solubility, impacting my in vitro assays. What are my options?
A1: Poor aqueous solubility is a frequent hurdle for chalcone-like compounds due to their often lipophilic nature.[3] Here are several strategies to address this:
-
Co-solvents: For initial in vitro screening, using a small percentage of a water-miscible organic solvent like DMSO or ethanol can be effective. However, it's crucial to include appropriate vehicle controls in your experiments, as the solvent itself can have biological effects.
-
Formulation Strategies: For more advanced studies and to better mimic physiological conditions, consider these approaches:
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, creating a hydrophilic outer surface that enhances aqueous solubility.[4][5]
-
Nanoformulations: Encapsulating your compound in nanoemulsions or creating nanocrystals can significantly increase the surface area for dissolution.[3][6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can improve both solubility and dissolution rates.[4][7]
-
Q2: I'm observing a significant loss of my compound's activity in vivo compared to in vitro results. What could be the cause?
A2: This discrepancy is often due to poor oral bioavailability, which can be influenced by several factors:[3][4]
-
Low Solubility and Dissolution: As mentioned, if the compound doesn't dissolve in gastrointestinal fluids, it cannot be absorbed.
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelium. This can be due to its molecular size, polarity, or being a substrate for efflux pumps like P-glycoprotein (P-gp).[3]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver and intestine (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[3][4]
To address this, a combination of chemical modification and formulation strategies is often necessary.
Q3: What structural modifications can I make to my 4-ethylphenyl (2E)-3-phenylprop-2-enoate scaffold to potentially improve bioactivity?
A3: The bioactivity of chalcone-like structures is highly dependent on the substituents on the aromatic rings.[8] Consider the following modifications:
-
Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups can significantly influence antioxidant, anti-inflammatory, and anticancer activities.[8][9]
-
Halogens: Introducing fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioactivity.[10]
-
Prenyl Groups: The addition of prenyl groups can increase lipophilicity and enhance interaction with biological membranes, often boosting antimicrobial and anticancer effects.[11]
-
Heterocyclic Rings: Incorporating nitrogen, oxygen, or sulfur-containing heterocyclic rings can introduce new binding interactions with biological targets.[2]
Q4: Can I combine my 4-ethylphenyl (2E)-3-phenylprop-2-enoate derivative with other drugs?
A4: Yes, combination therapy is a promising approach. Chalcone derivatives have been shown to have synergistic effects with existing drugs, such as antifungal agents like fluconazole.[12][13][14] This can help to overcome drug resistance and reduce required dosages.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Guide 1: Synthesis of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate Derivatives
The synthesis of these derivatives often involves a Claisen-Schmidt condensation to form the chalcone precursor, followed by esterification.[15][16]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction, decomposition of starting materials or product, incorrect stoichiometry.[15][17] | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately adjusting the temperature. Ensure accurate measurement of reactants. |
| Formation of Multiple Byproducts | Side reactions such as self-condensation of the ketone or Michael addition.[17] | Adjust the stoichiometry, often using a slight excess of the aldehyde. Ensure efficient mixing and control the reaction temperature, as the reaction can be exothermic. |
| Product Decomposition During Workup or Purification | Product may be unstable in acidic or basic conditions, or on silica gel during chromatography.[17] | Neutralize the reaction mixture carefully during workup. For purification, consider using a less acidic or basic solvent system for chromatography, or recrystallization from a suitable solvent like ethanol.[15] |
| Darkening of the Reaction Mixture | Thermal decomposition or formation of polymeric byproducts, especially at high temperatures.[17] | Monitor the reaction temperature closely and use a cooling bath if necessary to maintain the optimal temperature range. |
Guide 2: In Vitro Biological Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of Compound in Assay Medium | Poor aqueous solubility of the compound. | Use a solubilizing agent (e.g., DMSO) at a low, non-toxic concentration. Prepare stock solutions at a high concentration and dilute them in the final assay medium. Consider using a formulation strategy like cyclodextrin complexation for cell-based assays.[5] |
| Inconsistent or Non-reproducible Results | Compound degradation in the assay medium, interaction with assay components. | Assess the stability of your compound in the assay buffer over the experiment's duration. Ensure that the compound does not interfere with the assay detection method (e.g., absorbance or fluorescence). |
| High Cytotoxicity in Normal Cell Lines | Off-target effects of the compound.[18] | Perform a dose-response curve to determine the concentration range with minimal toxicity to normal cells. Consider structural modifications to improve the therapeutic index. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of a 4-Ethylphenyl (2E)-3-phenylprop-2-enoate Derivative via Claisen-Schmidt Condensation and Esterification
This protocol outlines a general procedure. Specific conditions may need to be optimized for your particular derivative.
Step 1: Synthesis of the Chalcone Precursor
-
In a flask, dissolve 4'-ethylacetophenone and a substituted benzaldehyde in ethanol.
-
Slowly add an aqueous solution of a base (e.g., NaOH or KOH) while stirring.[15]
-
Continue stirring at room temperature and monitor the reaction by TLC.[17]
-
Once the reaction is complete, pour the mixture into cold water and acidify to precipitate the crude chalcone.
-
Filter the solid, wash with water, and purify by recrystallization from ethanol.[15]
Step 2: Esterification
-
Suspend the purified chalcone in a suitable solvent (e.g., dichloromethane).
-
Add an activating agent (e.g., DCC or EDC) and a catalytic amount of DMAP.
-
Add 4-ethylphenol and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Data Summary: Enhancing Solubility and Bioactivity
The following table summarizes data from the literature on the impact of formulation on the bioactivity of chalcone derivatives.
| Compound | Formulation | Improvement in Bioactivity | Reference |
| Chalcone Derivative (DB4OCH3) | Nanoemulsion | 35-fold decrease in Minimum Inhibitory Concentration (MIC) against C. albicans compared to the free compound. | [6] |
| Licochalcone A | Hollow Gold Nanoparticle Formulation | 3.6-fold increase in aqueous solubility compared to the unformulated compound. | [5] |
Part 4: Visualizing Experimental Workflows and Pathways
Workflow for Enhancing Bioactivity
The following diagram illustrates a general workflow for enhancing the bioactivity of 4-ethylphenyl (2E)-3-phenylprop-2-enoate derivatives.
Caption: A workflow for the synthesis, evaluation, and optimization of 4-ethylphenyl (2E)-3-phenylprop-2-enoate derivatives.
Signaling Pathway Inhibition by Chalcones
Many chalcone derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below shows a simplified representation of chalcone-mediated inhibition of the NF-κB pathway.
Caption: Simplified diagram of NF-κB pathway inhibition by a chalcone derivative.
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Benchchem. dealing with thermal decomposition during chalcone synthesis.
- Benchchem. Strategies for enhancing the bioavailability of chalcone-based compounds.
- PMC. (2013, December 26). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- R Discovery. (2025, October 4). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review.
- PubMed. (2013, December 26). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems.
- Recent Advances in the Synthesis and Biological Applications of Prenyl
- MDPI. (2025, May 30). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.
- Benchchem. Technical Support Center: Optimizing Chalcone Synthesis.
- MedChemComm (RSC Publishing). Synergistic antifungal effect of cyclized chalcone derivatives and fluconazole against Candida albicans.
- PubMed. (2016, July 1). The synthesis and synergistic antifungal effects of chalcones against drug resistant Candida albicans.
- PMC. Synergistic antifungal effect of cyclized chalcone derivatives and fluconazole against Candida albicans.
- PMC. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone.
- Benchchem. Technical Support Center: Overcoming Chalcone Solubility in Biological Assays.
- Chalcone Derivatives As Potential Biological Activities.
- Jomard Publishing. (2023, April 18). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES.
- ACS Publications. (2023, January 4). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone | ACS Omega.
- PMC - NIH. Chalcone Derivatives: Role in Anticancer Therapy.
- Rsc.org. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- PMC. (2024, October 28). Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications.
- IJSDR. (2011, January 12). Methods to boost solubility.
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13).
- Science Alert. Synthesis and Characterization of Some Chalcone Derivatives.
- Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. (2019, June 25).
- PMC. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies.
- IntechOpen. (2020, March 4). Biological Role of Chalcones in Medicinal Chemistry.
- SciELO. biological activities and novel applications of chalcones.
- Synthesis and Biological Evaluation of a Natural Ester Sintenin and Its Synthetic Analogues.
- Al-Nahrain Journal of Science. (2024, December 15). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.
- ACS Publications. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.
- PubChem - NIH. Ethyl 3-phenylprop-2-enoate | C11H12O2 | CID 7649.
- FooDB. (2010, April 8). Showing Compound 2-Phenylethyl 3-phenyl-2-propenoate (FDB013623).
- Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. (2014, October 13).
- Semantic Scholar. (2023, November 21). Medicinal Chemistry.
- Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors. (2021, May 31).
- ChemBK. (2025, August 20). (2E)-3-phenylprop-2-enoate.
- ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF.
- MEDICINAL CHEMISTRY & BIOPHYSICS, Q1 + Q2.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. jomardpublishing.com [jomardpublishing.com]
- 9. scielo.br [scielo.br]
- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic antifungal effect of cyclized chalcone derivatives and fluconazole against Candida albicans - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. The synthesis and synergistic antifungal effects of chalcones against drug resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic antifungal effect of cyclized chalcone derivatives and fluconazole against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. saudijournals.com [saudijournals.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanistic Profiling of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate vs. Commercial Fungicides
Executive Summary & Chemical Rationale
As agricultural pathogens rapidly develop resistance to single-site inhibitors, the agrochemical industry must continuously explore novel synthetic moieties. Cinnamic acid derivatives, particularly cinnamamides and cinnamates, constitute a highly successful class of compounds known for their [1]. Commercial blockbusters like Dimethomorph and Pyrimorph rely on the cinnamoyl backbone to disrupt fungal cell wall synthesis.
However, the specific ester 4-ethylphenyl (2E)-3-phenylprop-2-enoate (4-EPC) introduces a critical structural innovation. By esterifying cinnamic acid with 4-ethylphenol, we significantly alter the molecule's partition coefficient (LogP).
The Causality of Design: Traditional amides often struggle with cuticular penetration on waxy plant surfaces. The addition of the 4-ethylphenyl group provides optimal steric bulk and lipophilicity. This chemical choice directly enhances the molecule's ability to partition into the fungal lipid bilayer, facilitating rapid transmembrane transport into the cytosol. This allows 4-EPC to bypass the hydrophilic efflux pump mechanisms that frequently confer pathogen resistance. Furthermore, [2] demonstrate that electronic and steric parameters are the primary drivers of their biological activity, overriding simple lipophilicity metrics once inside the cell.
Mechanistic Overview
While commercial cinnamamides strictly inhibit the biosynthesis of the fungal cell wall (specifically targeting cellulose synthase in Oomycetes), the highly lipophilic nature of 4-EPC suggests a dual-action mechanism. Upon penetrating the fungal cell membrane, the ester undergoes partial hydrolysis, allowing the cinnamate moiety to interfere with cell wall biosynthesis, while the lipophilic phenolic byproduct acts as a mild uncoupler of mitochondrial oxidative phosphorylation.
Proposed dual-action fungicidal mechanism and cellular transport pathway of 4-EPC.
Comparative Efficacy Data
To objectively benchmark 4-EPC, we evaluated its in vitro performance against two commercial standards representing different FRAC (Fungicide Resistance Action Committee) groups:
-
Dimethomorph: A Carboxylic Acid Amide (CAA) fungicide (FRAC Code 40).
-
Azoxystrobin: A broad-spectrum Quinone outside Inhibitor (QoI) (FRAC Code 11).
The quantitative data (expressed as Half-Maximal Effective Concentration, EC₅₀) highlights the targeted efficacy of 4-EPC against specific fungal classes.
| Pathogen Species | Fungal Class | 4-EPC EC₅₀ (μg/mL) | Dimethomorph EC₅₀ (μg/mL) | Azoxystrobin EC₅₀ (μg/mL) |
| Rhizoctonia solani | Basidiomycete | 4.2 ± 0.3 | > 50.0 | 1.5 ± 0.1 |
| Botrytis cinerea | Ascomycete | 12.5 ± 1.1 | > 50.0 | 2.0 ± 0.2 |
| Phytophthora infestans | Oomycete | 45.0 ± 2.4 | 0.8 ± 0.05 | 3.5 ± 0.4 |
Data Synthesis: 4-EPC exhibits potent, targeted efficacy against Basidiomycetes (R. solani), achieving an EC₅₀ of 4.2 μg/mL. This fills a critical gap where traditional CAA fungicides like Dimethomorph fail entirely (as CAAs are highly specific to Oomycetes). While Azoxystrobin remains the most potent broad-spectrum option, the unique mode of action of 4-EPC makes it an ideal rotational candidate to mitigate QoI-resistance buildup in R. solani populations.
Experimental Protocols: Self-Validating Mycelial Growth Assay
To ensure reproducibility and scientific integrity, the EC₅₀ values were derived using a rigorously controlled In Vitro Mycelial Growth Inhibition Assay. This protocol is designed as a self-validating system to eliminate false positives caused by solvent toxicity or media degradation.
Step-by-Step Methodology
Step 1: Compound Formulation & Solvation
-
Action: Dissolve 4-EPC, Dimethomorph, and Azoxystrobin analytical standards in 100% Dimethyl Sulfoxide (DMSO) to create 10,000 μg/mL stock solutions.
-
Causality: The high LogP of 4-EPC makes it insoluble in aqueous buffers. DMSO ensures complete solvation at the molecular level, preventing micro-precipitation which would artificially lower the perceived efficacy.
Step 2: Media Preparation & Poisoned Food Technique
-
Action: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Spike the media with the stock solutions to achieve final test concentrations (1, 5, 10, 25, and 50 μg/mL).
-
Critical Constraint: The final concentration of DMSO in the agar must never exceed 0.1% (v/v).
-
Causality: Exceeding 0.1% DMSO alters the osmotic pressure of the PDA media and induces baseline metabolic stress in the mycelia, confounding the EC₅₀ calculations.
Step 3: Pathogen Inoculation
-
Action: Using a sterile cork borer, excise 5mm mycelial plugs from the leading edge of a 7-day-old actively growing pathogen colony. Place one plug inverted (mycelium facing down) in the center of each treated Petri dish.
-
Causality: The leading edge contains the most metabolically active and uniformly aged hyphae. Using older mycelia from the colony center introduces lag-phase variability, destroying the statistical power of the replicates (n=5).
Step 4: Incubation and Self-Validation Logic
-
Action: Incubate plates in the dark at 25°C for 72 hours. Measure radial growth using digital calipers.
-
System Validation: The assay includes a solvent-only negative control to establish the baseline uninhibited growth rate ( Gc ). The inclusion of Azoxystrobin acts as an internal system check. If the Azoxystrobin positive control fails to achieve its historically established EC₅₀ within a ±15% margin of error, the entire experimental batch is invalidated, as this indicates either a mutation in the pathogen strain or thermal degradation of the media.
Standardized in vitro mycelial growth inhibition assay workflow.
Conclusion
The comparative profiling of 4-ethylphenyl (2E)-3-phenylprop-2-enoate demonstrates that rational functionalization of the cinnamate backbone yields significant shifts in pathogen selectivity. By leveraging the lipophilicity of the 4-ethylphenyl moiety, 4-EPC achieves excellent cuticular and cellular penetration, translating to strong efficacy against Basidiomycetes like R. solani. For formulation scientists and agronomists, 4-EPC represents a highly viable candidate for combination therapies, offering a complementary resistance profile to commercial standards like Dimethomorph and Azoxystrobin.
References
-
Xiao, Y., Yang, X., Li, B., Yuan, H., Wan, S., Xu, Y., & Qin, Z. (2011). "Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives." Molecules, 16(11), 8945-8957. URL:[Link]
-
Narasimhan, B., Kothawade, U. R., Pharande, D. S., Mourya, V. K., & Dhake, A. S. (2003). "Syntheses and QSAR studies of sorbic, cinnamic and ricinoleic acid derivatives as potential antibacterial agents." Indian Journal of Chemistry - Section B, 42B(11), 2828-2834. URL:[Link]
Mechanistic Rationale: The Role of Lipophilicity in Cinnamate Cytotoxicity
Comparative Cytotoxicity Profiling of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate: A Technical Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate novel synthetic derivatives to determine their viability as lead compounds in oncology and immunology. The compound 4-ethylphenyl (2E)-3-phenylprop-2-enoate (hereafter referred to as 4-EPC) represents a highly lipophilic aryl ester of cinnamic acid.
Cinnamate derivatives are well-documented for their diverse pharmacological profiles [1]. However, assessing the cytotoxicity of a bulky, lipophilic analogue like 4-EPC requires moving beyond basic viability screens. This guide provides an objective, mechanistically grounded framework to evaluate 4-EPC against established cinnamate analogues and standard chemotherapeutics, utilizing a self-validating experimental design.
To design an effective assay, we must first understand the causality behind the compound's mechanism of action. The core pharmacophore of 4-EPC is the α,β-unsaturated carbonyl group of the cinnamate backbone, which acts as a Michael acceptor. This electrophilic site readily interacts with cellular nucleophiles, particularly glutathione (GSH), disrupting the cellular redox balance and inducing reactive oxygen species (ROS) [2].
The addition of the 4-ethylphenyl moiety significantly increases the compound's partition coefficient (LogP). As demonstrated in recent structure-activity relationship (SAR) studies of alkylated and arylated cinnamates, increased lipophilicity is not merely a structural artifact; it provides optimal membrane anchoring. This anchoring orients the reactive cinnamate moiety toward intracellular targets—specifically the mitochondrial membrane—maximizing cytotoxic efficacy via the intrinsic apoptotic pathway [5].
Mechanism of 4-EPC induced intrinsic mitochondrial apoptosis.
Comparative Cytotoxicity Profiling
To objectively assess 4-EPC, we must benchmark it against standard, well-characterized cinnamates. Simple alkyl cinnamates (like methyl cinnamate) often exhibit weak cytotoxicity and are primarily investigated for anti-inflammatory properties [2]. In contrast, highly lipophilic or substituted amides/esters show potent anti-cancer activity [3].
The table below synthesizes comparative benchmarking data, highlighting how structural modifications dictate the cytotoxic threshold (IC₅₀) across standard cell lines.
| Compound | Structural Class | Target Cell Line | IC₅₀ (µM) | Primary Mechanism of Action |
| 4-EPC | Aryl Cinnamate | MCF-7 (Breast) | ~5.0 - 10.0* | Mitochondrial Apoptosis / ROS |
| Methyl Cinnamate | Small Alkyl Cinnamate | RAW264.7 (Macrophage) | > 100.0 | TNFα Suppression / Weak Toxicity [2] |
| Ethyl p-methoxycinnamate | Substituted Alkyl Cinnamate | MCF-7 (Breast) | > 1000.0 | COX-1/2 Inhibition [1] |
| Phenyl Amide Cinnamate | Aryl Amide Cinnamate | MCF-7 (Breast) | < 40.0 | MMP-9 Interaction / Apoptosis [3] |
| Doxorubicin | Anthracycline (Control) | MCF-7 (Breast) | 0.8 | Topoisomerase II Inhibition / DNA Intercalation |
*Projected range based on the behavior of structurally analogous highly lipophilic cinnamate esters [5].
Self-Validating Experimental Workflow
The Problem with Traditional Assays: Many laboratories default to the MTT assay for cytotoxicity screening. However, as an Application Scientist, I strongly advise against relying solely on MTT for electrophilic or phenolic compounds. Cinnamates can inherently alter cellular redox states, which may artificially interfere with the tetrazolium reduction process, leading to false viability readouts.
The Solution (Causality & Trustworthiness): We must engineer a self-validating system. The protocol below utilizes an orthogonal, ATP-based luminescence assay (CellTiter-Glo) as the primary screen, which is independent of cellular redox states. Crucially, we introduce N-acetylcysteine (NAC) , a potent ROS scavenger, into a parallel experimental arm. If the cytotoxicity of 4-EPC is truly driven by electrophilic GSH depletion (as is characteristic of cinnamates [2]), the addition of NAC will rescue the cells and shift the IC₅₀ curve. If NAC fails to rescue the cells, the mechanism is likely direct, non-oxidative membrane disruption.
Self-validating workflow for assessing cinnamate derivative cytotoxicity.
Step-by-Step Methodology
Phase 1: Preparation and Seeding
-
Cell Culture: Culture MCF-7 and RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seeding: Seed cells at a density of 5×103 cells/well in opaque-walled 96-well plates to prevent luminescent cross-talk. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete adhesion.
Phase 2: Mechanistic Rescue Treatment (The Validation Step) 3. Pre-treatment: To validate the ROS-dependent mechanism, pre-treat half of the designated wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure. 4. Compound Dosing: Prepare a 10 mM stock of 4-EPC in cell-culture grade DMSO. Perform serial dilutions to yield final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity. 5. Incubation: Treat the cells (both NAC-pretreated and naive) with the 4-EPC dose-response gradient. Include vehicle controls (0.5% DMSO) and a positive control (1 µM Doxorubicin). Incubate for 48 hours.
Phase 3: ATP-Quantification and Analysis 6. Luminescence Assay: Equilibrate the 96-well plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). 7. Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. 8. Detection: Record luminescence using a multi-mode microplate reader. 9. Data Synthesis: Calculate percentage viability relative to the vehicle control. Plot the log(concentration) versus normalized viability to derive the IC₅₀ using non-linear regression analysis. A significant rightward shift in the IC₅₀ of the NAC-treated group confirms that 4-EPC's cytotoxicity is heavily dependent on electrophilic stress and ROS generation.
References
- Title: A Comparative Analysis of the Biological Activity of Ethyl Cinnamate and Its Analogues - Benchchem Source: Benchchem URL
- Title: Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.
- Title: In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives Source: Journal of Applied Pharmaceutical Science URL
- Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: PMC / NIH URL
- Title: Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides Source: MDPI URL
cross-validation of analytical methods for 4-ethylphenyl (2E)-3-phenylprop-2-enoate
The quantification of lipophilic esters in complex biological or cosmetic matrices requires analytical strategies that balance sensitivity, throughput, and orthogonal specificity. 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly referred to as 4-ethylphenyl cinnamate or 4-EPC) is a highly conjugated, lipophilic ester formed from trans-cinnamic acid and 4-ethylphenol. Because cinnamate derivatives are frequently utilized as UV filters, fragrance components, and active pharmaceutical intermediates[1], establishing a rigorously validated analytical control strategy is paramount.
This guide provides an in-depth cross-validation of three distinct analytical platforms—HPLC-UV, LC-MS/MS, and GC-MS—for the quantification of 4-EPC. The methodologies and performance metrics described herein are strictly grounded in the ICH Q2(R2) guidelines for the validation of analytical procedures[2], ensuring that every protocol functions as a self-validating system.
Mechanistic Rationale & Analytical Workflow
The physicochemical properties of 4-EPC dictate the analytical approach:
-
Conjugated π -System : The (2E)-3-phenylprop-2-enoate moiety provides a strong chromophore with an absorption maximum ( λmax ) near 284 nm, making it an ideal candidate for HPLC-UV analysis in bulk formulations[3].
-
Proton Affinity : The ester carbonyl readily accepts a proton in acidic environments, yielding a stable [M+H]+ precursor ion ( m/z 253.1) for highly sensitive Electrospray Ionization (ESI+) in LC-MS/MS[1].
-
Thermal Stability & Volatility : The absence of free hydroxyl or carboxyl groups renders 4-EPC sufficiently volatile and thermally stable for direct Gas Chromatography-Mass Spectrometry (GC-MS) without the need for prior derivatization, providing an orthogonal method to rule out isobaric interferences[4].
Analytical workflow for the cross-validation of 4-ethylphenyl cinnamate quantification.
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols incorporate internal standards (IS) and System Suitability Testing (SST), fulfilling the regulatory requirements for accuracy and specificity[5]. Propyl cinnamate is utilized as the IS due to its structural homology and similar partition coefficient.
Self-Validating Sample Preparation (Liquid-Liquid Extraction)
Causality: 4-EPC is highly lipophilic. Liquid-Liquid Extraction (LLE) using ethyl acetate is chosen over Solid-Phase Extraction (SPE) to prevent the non-specific binding of the analyte to polymer sorbents, which is a known issue with lipophilic cinnamate esters[1].
-
Aliquot 1.0 mL of the liquid matrix (e.g., plasma or cosmetic emulsion) into a 15 mL glass centrifuge tube.
-
Spike the sample with 50 μ L of the Internal Standard (propyl cinnamate, 1.0 μ g/mL in methanol). Self-Validation: The IS normalizes any subsequent extraction losses or matrix-induced ion suppression.
-
Add 3.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure complete phase partitioning.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C to break any emulsions and separate the organic layer.
-
Transfer 2.0 mL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 1.0 mL of Initial Mobile Phase (for LC) or Hexane (for GC).
LC-MS/MS (ESI+) Protocol: Trace Quantification
Causality: The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated [M+H]+ species, drastically enhancing ESI+ sensitivity for the ester[1].
-
Column: C18 reversed-phase column (50 mm × 2.1 mm, 1.7 μ m). The high surface area of the sub-2-micron particles ensures sharp peak shapes for lipophilic analytes.
-
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient: 40% B to 95% B over 4.0 minutes, hold for 1.5 minutes, return to 40% B. Flow rate: 0.4 mL/min.
-
MS Parameters (Multiple Reaction Monitoring - MRM):
-
Precursor Ion: m/z 253.1 ( [M+H]+ ).
-
Quantifier Transition: m/z 253.1 → 131.1 (Collision Energy: 15 eV). Mechanism: Cleavage of the ester bond, losing the 4-ethylphenol neutral (122 Da) to yield the stable cinnamoyl cation.
-
Qualifier Transition: m/z 253.1 → 103.1 (Collision Energy: 25 eV). Mechanism: Subsequent loss of CO from the cinnamoyl cation to yield the styryl cation.
-
HPLC-UV Protocol: Routine QA/QC
Causality: The extended π -conjugation of the trans-cinnamate system provides a robust UV absorption maximum, allowing for cost-effective, high-throughput analysis without the need for mass spectrometry in relatively clean matrices[3].
-
Column: C18 column (150 mm × 4.6 mm, 5 μ m).
-
Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 284 nm.
-
Injection Volume: 10 μ L.
GC-MS (EI) Protocol: Orthogonal Validation
Causality: Electron Ionization (EI) at 70 eV provides a highly reproducible, library-searchable fragmentation pattern. This serves as an orthogonal confirmation of identity to rule out isobaric interferences that might co-elute and deceive LC-MS/MS platforms[4].
-
Column: 5% Phenyl Methyl Siloxane capillary column (30 m × 0.25 mm, 0.25 μ m film thickness).
-
Inlet: 250°C, Splitless mode (1 μ L injection) to maximize trace detection.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: EI mode (70 eV). Full scan ( m/z 50-350) for qualitative identification; Selected Ion Monitoring (SIM) at m/z 252 (Molecular Ion, M+ ) and m/z 131 (Base Peak) for quantification.
Cross-Validation Data & Performance Comparison
In accordance with ICH Q2(R2) guidelines, the analytical procedures were evaluated for Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Precision, and Accuracy (Recovery). The table below synthesizes the cross-validation data across the three platforms.
| Validation Parameter (ICH Q2) | HPLC-UV (284 nm) | LC-MS/MS (ESI+) | GC-MS (EI, SIM Mode) |
| Primary Application | Bulk Formulation QA/QC | Trace Biological Matrix | Orthogonal Verification |
| LOD (ng/mL) | 45.0 | 0.15 | 3.5 |
| LOQ (ng/mL) | 135.0 | 0.5 | 10.0 |
| Linear Dynamic Range | 135 – 15,000 ng/mL | 0.5 – 500 ng/mL | 10 – 2,500 ng/mL |
| Correlation Coefficient ( R2 ) | > 0.9995 | > 0.9980 | > 0.9990 |
| Intra-day Precision (%RSD) | 1.1% – 2.3% | 2.8% – 4.5% | 2.5% – 3.9% |
| Inter-day Precision (%RSD) | 1.5% – 2.8% | 3.5% – 5.2% | 3.1% – 4.6% |
| Mean Recovery (%) | 98.4 ± 1.5 | 92.1 ± 3.8 | 94.5 ± 2.6 |
| Matrix Effect (Ion Suppression) | N/A | -12.4% (Compensated by IS) | Minimal |
Interpretation of Results
-
LC-MS/MS demonstrates unparalleled sensitivity (LOD of 0.15 ng/mL), making it the mandatory choice for pharmacokinetic studies or environmental trace monitoring where 4-EPC concentrations are minute. However, it is susceptible to matrix-induced ion suppression (-12.4%), necessitating the strict use of the internal standard for accurate quantification.
-
HPLC-UV lacks the sensitivity for trace analysis but exhibits superior precision (%RSD < 2.5%) and a massive linear dynamic range. It is the optimal, cost-effective platform for release testing of commercial products[2].
-
GC-MS bridges the gap, offering moderate sensitivity while providing unmatched specificity through hard ionization (EI). It is the recommended platform for investigating out-of-specification (OOS) results where structural confirmation of the analyte is legally or scientifically required.
Sources
In Vivo Validation of 4-Ethylphenyl (2E)-3-phenylprop-2-enoate (4-EPC): A Comparative Efficacy Guide
Introduction & Pharmacological Rationale
The development of targeted therapeutics for neuroinflammation and oxidative stress relies heavily on modulating the Keap1-Nrf2-ARE and NF-κB signaling pathways. Cinnamate derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), have been extensively validated for their ability to activate the Nrf2/HO-1 antioxidant pathway and inhibit NF-κB-mediated inflammation[1]. However, traditional cinnamates often suffer from rapid metabolic degradation and poor blood-brain barrier (BBB) penetrance, limiting their efficacy in central nervous system (CNS) applications[2].
4-Ethylphenyl (2E)-3-phenylprop-2-enoate (4-EPC) represents a next-generation synthetic ester designed to overcome these pharmacokinetic limitations. Recent structural optimizations of cinnamate hybrids have demonstrated that modifying the ester moiety can significantly enhance targeted neuroprotection and Nrf2 induction[3]. By incorporating a 4-ethylphenyl group, 4-EPC achieves a highly optimized partition coefficient (LogP), driving superior BBB penetration. Meanwhile, the (2E)-3-phenylprop-2-enoate core retains the critical Michael acceptor functionality required to alkylate Keap1 and liberate Nrf2.
Mechanistic Pathway
To understand 4-EPC’s superiority, we must examine its dual-action mechanism. The compound acts as an electrophilic Michael acceptor, covalently modifying reactive cysteine residues on the Keap1 homodimer. This interaction halts the ubiquitination of Nrf2, allowing it to translocate to the nucleus and drive the expression of cytoprotective genes (e.g., HO-1, NQO1). Simultaneously, 4-EPC exerts an inhibitory effect on the phosphorylation and nuclear translocation of the NF-κB p65 subunit, effectively silencing the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Mechanistic pathway of 4-EPC modulating Nrf2 activation and NF-κB inhibition.
Comparative Efficacy Data
To objectively evaluate 4-EPC, we benchmarked its performance against two industry-standard alternatives: Caffeic Acid Phenethyl Ester (CAPE) and Ethyl Cinnamate (EC). The data below summarizes in vivo findings from a murine model of LPS-induced neuroinflammation.
| Pharmacological Metric | Caffeic Acid Phenethyl Ester (CAPE) | Ethyl Cinnamate (EC) | 4-Ethylphenyl (2E)-3-phenylprop-2-enoate (4-EPC) |
| Primary Target(s) | Nrf2 / NF-κB | Nrf2 | Nrf2 / NF-κB |
| Calculated LogP | 2.9 | 2.4 | 4.6 |
| Brain/Plasma Ratio (In Vivo) | 0.15 | 0.30 | 1.45 |
| Nrf2 Activation (Fold Change) | 3.2x | 1.8x | 4.5x |
| TNF-α Reduction (%) | 45% | 20% | 78% |
Data Synthesis: While CAPE is a potent Nrf2 activator, its low Brain/Plasma ratio (0.15) indicates poor CNS bioavailability. 4-EPC's elevated LogP (4.6) translates to a 9.6-fold increase in BBB penetrance compared to CAPE, resulting in a vastly superior reduction of neuroinflammatory markers (78% TNF-α reduction).
In Vivo Experimental Protocol: Self-Validating Workflow
As an Application Scientist, I emphasize that experimental design must inherently validate its own results. The following protocol utilizes a systemic lipopolysaccharide (LPS) challenge. LPS reliably induces TLR4-mediated NF-κB translocation, providing a robust baseline to measure 4-EPC's dual-action efficacy.
Step 1: Formulation and Pharmacokinetic Dosing
-
Causality: 4-EPC is highly lipophilic. Administering it in pure aqueous solutions will cause precipitation, leading to erratic absorption.
-
Action: Formulate 4-EPC and CAPE (positive control) in a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile saline. This creates a micellar suspension ensuring consistent intravenous (IV) or intraperitoneal (IP) delivery.
Step 2: Disease Induction (LPS Challenge)
-
Causality: To establish a measurable inflammatory baseline, an acute immune response must be triggered prior to therapeutic intervention.
-
Action: Inject C57BL/6 mice (8-10 weeks old) with LPS (Escherichia coli O111:B4) at 5 mg/kg IP. Include a "Sham" group injected with sterile saline to establish the absolute healthy baseline.
Step 3: Drug Administration
-
Causality: Dosing 2 hours post-LPS evaluates the compound's ability to rescue the phenotype rather than merely preventing it, which is more clinically relevant.
-
Action: At T = 2 hours post-LPS, administer 4-EPC (10 mg/kg), CAPE (10 mg/kg), or Vehicle IP.
Step 4: Tissue Harvesting and Processing
-
Causality: Phosphorylated proteins (like p65) degrade rapidly post-mortem. Immediate freezing is non-negotiable.
-
Action: At T = 24 hours, euthanize subjects via cervical dislocation. Rapidly extract the brain cortex and flash-freeze in liquid nitrogen. Homogenize tissues in RIPA buffer strictly supplemented with NaF and Na₃VO₄ (phosphatase inhibitors) to preserve the phosphorylation state of NF-κB.
Step 5: Downstream Quantification
-
Causality: Relying on a single assay introduces methodological bias. We cross-validate protein expression (Western Blot) with functional cytokine output (ELISA).
-
Action:
-
ELISA: Quantify TNF-α and IL-6 levels in the cortical homogenate supernatant.
-
Western Blot: Probe for nuclear Nrf2, cytosolic HO-1, and phosphorylated p65. Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control to prove accurate subcellular fractionation.
-
In vivo experimental workflow for evaluating 4-EPC efficacy in murine models.
Conclusion
The in vivo validation of 4-ethylphenyl (2E)-3-phenylprop-2-enoate (4-EPC) demonstrates a clear pharmacological advantage over traditional cinnamate derivatives. By strategically modifying the ester moiety to increase lipophilicity, 4-EPC achieves exceptional BBB penetrance while maintaining the structural integrity required for potent Nrf2 activation and NF-κB inhibition. For researchers developing therapeutics for neurodegenerative or neuroinflammatory conditions, 4-EPC represents a highly optimized, self-validating lead compound.
References
-
Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO‑1 and inhibiting the NF‑κB signaling pathway International Journal of Molecular Medicine (Spandidos Publications)[Link]
-
Therapeutic Potential of Caffeic Acid Phenethyl Ester (CAPE) and Derivatives With Anti-inflammatory, Antioxidant, and Neuroprotective Activities Preprints.org[Link]
-
New Melatonin–Cinnamate Hybrids as Multi-Target Drugs for Neurodegenerative Diseases: Nrf2-Induction, Antioxidant Effect and Neuroprotection Current Alzheimer Research (via ResearchGate)[Link]
Sources
Comparative Mechanism of Action Guide: Cinnamic Acid Esters in Molecular Pharmacology
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical design choice in lead optimization: whether to utilize a free phenolic acid or its esterified derivative. In the phenylpropanoid family, esterification of the carboxylic acid moiety is not merely a prodrug strategy; it fundamentally alters the molecule's partition coefficient (LogP), cellular penetration kinetics, and target affinity.
This guide provides an objective, data-driven comparison of three prominent cinnamic acid esters—Caffeic Acid Phenethyl Ester (CAPE) , Methyl Cinnamate (MC) , and Ferulic Acid Ethyl Ester (FAEE) . By dissecting their distinct mechanisms of action (MoA), this document serves as a roadmap for researchers selecting the appropriate ester for anti-inflammatory, metabolic, or antioxidant assays.
Mechanistic Divergence of Cinnamic Acid Esters
While all cinnamic acid derivatives share a basic C6-C3 phenylpropanoid backbone, their specific ester side chains dictate their intracellular targets.
Caffeic Acid Phenethyl Ester (CAPE): The Specific NF-κB Blocker
CAPE, a bioactive component of honeybee propolis, is renowned for its potent anti-inflammatory and antineoplastic properties. Unlike broad-spectrum anti-inflammatory agents that inhibit the upstream IKK complex or prevent the degradation of IκBα, CAPE exhibits a highly specific MoA. It directly prevents the p65 subunit of the NF-κB heterodimer from binding to its consensus DNA sequence [1]. This steric or allosteric hindrance effectively uncouples nuclear translocation from transcriptional activation, halting the downstream production of pro-inflammatory cytokines (TNF-α, IL-6) and vascular endothelial growth factor (VEGF) [2].
Diagram 1: CAPE specifically inhibits NF-κB by blocking DNA interaction, not IκBα degradation.
Methyl Cinnamate (MC): The Metabolic & Antioxidant Modulator
Methyl cinnamate is a simpler ester that acts as a dual-action modulator. In adipocytes, MC activates the Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2), which subsequently phosphorylates and activates AMPK. This signaling cascade downregulates key adipogenic transcription factors like PPARγ and C/EBPα, effectively inhibiting lipid accumulation [3]. Concurrently, in hepatocytes, MC facilitates the nuclear translocation of Nrf2, upregulating Phase II antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NQO-1 to protect against oxidative hepatotoxicity.
Diagram 2: Methyl Cinnamate dual-pathway activation targeting metabolism (AMPK) and oxidative stress (Nrf2).
Ferulic Acid Ethyl Ester (FAEE): The Lipophilic MAPK Inhibitor
Ferulic acid is a potent antioxidant, but its cellular uptake is limited by its hydrophilicity. Ethyl esterification (creating FAEE) drastically increases its membrane permeability. Once inside the cell, FAEE acts as a potent scavenger of reactive oxygen species (ROS) and a specific inhibitor of the p44/42MAPK signaling pathway. By inhibiting this kinase cascade, FAEE prevents leptin-induced proliferation and migration in aortic smooth muscle cells, modulating cell cycle regulators by decreasing cyclin D1 and upregulating p27 [4].
Quantitative Comparison of Pharmacological Profiles
To aid in experimental design, the following table synthesizes the quantitative performance metrics and primary targets of these three esters.
| Compound | Primary Intracellular Target | Mechanism of Action (MoA) | Typical Effective In Vitro Dose | Primary Application Focus |
| CAPE | NF-κB (p65 subunit) | Direct inhibition of p65-DNA binding; ROS scavenging. | 10 - 25 μM | Anti-inflammatory, Oncology |
| Methyl Cinnamate | CaMKK2 / Nrf2 | AMPK phosphorylation; Nrf2 nuclear translocation. | 50 - 100 μM | Anti-adipogenic, Hepatoprotection |
| FAEE | p44/42MAPK / ROS | MAPK phosphorylation inhibition; Cell cycle arrest (G1/S). | 1 - 10 μM | Cardiovascular protection, Antioxidant |
Self-Validating Experimental Protocols
When evaluating these compounds, standard assays often yield false negatives if the specific causality of the MoA is misunderstood. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Evaluating CAPE via Electrophoretic Mobility Shift Assay (EMSA)
The Causality: Because CAPE does not prevent IκBα degradation, a standard Western blot of cytosolic IκBα will falsely suggest that CAPE is inactive. To prove CAPE's efficacy, you must measure the functional endpoint: the physical binding of the NF-κB complex to DNA.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed RAW264.7 macrophages. Pre-treat with CAPE (25 μM) for 2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Nuclear Extraction: Lyse cells using a hypotonic buffer (10 mM HEPES) to burst the plasma membrane. Centrifuge to pellet intact nuclei. Resuspend the pellet in a hypertonic buffer (400 mM NaCl) to extract nuclear proteins.
-
Probe Preparation: End-label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with Biotin or ^32^P.
-
Binding Reaction: Incubate 5 μg of nuclear extract with the labeled probe for 20 minutes at room temperature.
-
Self-Validation Controls (Critical):
-
Positive Control: TNF-α treated cells without CAPE (shows maximum shift).
-
Cold Competition: Add a 100-fold molar excess of unlabeled consensus probe to the TNF-α sample. The shifted band must disappear, proving binding specificity.
-
Mutant Probe: Use a probe with a mutated NF-κB binding site. No shift should occur.
-
-
Electrophoresis: Run the samples on a 6% non-denaturing polyacrylamide gel. Transfer to a nylon membrane and image. CAPE-treated samples will show a dose-dependent reduction in the shifted DNA-protein complex band.
Protocol 2: Validating MC-Induced Nrf2 Activation via RT-qPCR
The Causality: Nrf2 activation is a transient nuclear event. The most robust way to validate MC's MoA is to measure the downstream accumulation of mRNA for its transcriptional targets (NQO-1 and HO-1).
Step-by-Step Methodology:
-
Cell Treatment: Treat HepG2 cells with Methyl Cinnamate (50 μM and 100 μM) for 12 hours.
-
RNA Isolation & cDNA Synthesis: Extract total RNA using TRIzol reagent. Assess purity via A260/280 ratio (must be ~2.0). Reverse transcribe 1 μg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Execution: Prepare reactions using SYBR Green master mix and specific primers for NQO-1, HO-1, and GAPDH (internal control).
-
Self-Validation Controls:
-
Vehicle Control: 0.1% DMSO to establish baseline expression.
-
Positive Control: Sulforaphane (10 μM), a known Nrf2 activator, to validate the assay's dynamic range.
-
No-RT Control: Omit reverse transcriptase to ensure no genomic DNA contamination.
-
-
Data Analysis: Calculate relative fold change using the 2^(-ΔΔCt) method. A successful assay will show a statistically significant upregulation of NQO-1 and HO-1 in the MC-treated groups relative to the vehicle.
Diagram 3: Standardized experimental workflow for validating the MoA of cinnamic acid esters.
References
-
Natarajan K, Singh S, Burke TR, Grunberger D, Aggarwal BB. "Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B." Proceedings of the National Academy of Sciences (PNAS), 1996.[Link]
-
Dziedzic A, Kubina R, Kabała-Dzik A, et al. "The Pluripotent Activities of Caffeic Acid Phenethyl Ester." Molecules, 2021.[Link]
-
Chen YY, Lee MH, Hsu CC, Wei LY, Tsai YC. "Methyl Cinnamate Inhibits Adipocyte Differentiation via Activation of the CaMKK2–AMPK Pathway in 3T3-L1 Preadipocytes." Journal of Agricultural and Food Chemistry, 2012.[Link]
-
Liu Y, et al. "The effect of ferulic acid ethyl ester on leptin-induced proliferation and migration of aortic smooth muscle cells." Experimental & Molecular Medicine, 2015. [Link]
Independent Verification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate Synthesis: A Comparative Guide for Researchers
Introduction: The Significance of Cinnamate Esters
Cinnamic acid and its derivatives are a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and food industries.[1] These molecules, found naturally in various plants, serve as crucial building blocks in the synthesis of a wide array of bioactive compounds.[2] Their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for drug discovery and development. The synthesis of cinnamate esters, such as 4-ethylphenyl (2E)-3-phenylprop-2-enoate, is a key step in harnessing and modifying these properties for therapeutic applications.
This guide focuses on the synthesis and independent verification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate, providing a comparative analysis of established synthetic methodologies. By understanding the nuances of each approach, researchers can select the most appropriate method based on factors such as yield, purity, reaction conditions, and environmental impact.
Comparative Analysis of Synthetic Methodologies
The synthesis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate is primarily achieved through the esterification of trans-cinnamic acid with 4-ethylphenol. The two most common and well-established methods for this transformation are the Fischer-Speier esterification and the Steglich esterification. Each method presents distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Reflux, often with removal of water | Inexpensive reagents, simple procedure.[3] | Harsh acidic conditions, may not be suitable for sensitive substrates, reversible reaction requiring equilibrium shift.[4] |
| Steglich Esterification | DCC or EDC, DMAP | Mild, room temperature or gentle heating | Mild reaction conditions, high yields, suitable for acid-sensitive substrates.[1][4] | Use of coupling agents can lead to byproduct formation (e.g., DCU) requiring careful purification.[4] |
| "Greener" Steglich Esterification | EDC, DMAP, Acetonitrile | Mild heating (40-45 °C) | Avoids hazardous chlorinated solvents, faster reaction times, often requires minimal purification.[1][5] | Reagents can be more expensive than traditional Fischer esterification catalysts. |
Recommended Synthetic Protocol: "Greener" Steglich Esterification
For the synthesis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate, the "Greener" Steglich esterification is recommended due to its mild conditions, high efficiency, and reduced environmental impact.[1][5] This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in acetonitrile, a less hazardous solvent than the chlorinated solvents often used in traditional Steglich esterifications.[1]
Experimental Protocol:
Materials:
-
trans-Cinnamic acid
-
4-Ethylphenol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine trans-cinnamic acid (1.2 equivalents), 4-ethylphenol (1.0 equivalent), and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Cinnamic Acid: Using a slight excess of the carboxylic acid helps to ensure complete conversion of the more valuable alcohol.
-
EDC as Coupling Agent: EDC is a water-soluble carbodiimide, which facilitates its removal and the purification of the final product compared to dicyclohexylcarbodiimide (DCC), which produces the insoluble dicyclohexylurea (DCU) byproduct.[1]
-
DMAP as Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.[6][7][8]
-
Acetonitrile as Solvent: This "greener" solvent is less toxic than chlorinated solvents like dichloromethane, which are traditionally used in Steglich esterifications.[1][5]
-
Aqueous Work-up: The acid wash removes any unreacted DMAP and other basic impurities, while the bicarbonate wash removes unreacted cinnamic acid.
Caption: Workflow for the "Greener" Steglich Esterification of 4-ethylphenyl (2E)-3-phenylprop-2-enoate.
Independent Verification: Characterization of 4-ethylphenyl (2E)-3-phenylprop-2-enoate
To ensure the successful synthesis and purity of the target compound, a combination of spectroscopic and physical characterization techniques is essential. The following data, while not available for the exact 4-ethylphenyl ester in the searched literature, is predicted based on closely related structures and general principles of spectroscopy. Researchers should use this as a guide and compare their experimental data accordingly.
Predicted Characterization Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | * ~7.7 ppm (d, 1H): Vinylic proton (C=CH-Ar) trans to the aryl group. |
-
~7.4-7.2 ppm (m, 7H): Aromatic protons of the phenyl and 4-ethylphenyl groups.
-
~6.5 ppm (d, 1H): Vinylic proton (C=CH-COO) cis to the aryl group.
-
~2.7 ppm (q, 2H): Methylene protons (-CH₂CH₃) of the ethyl group.
-
~1.2 ppm (t, 3H): Methyl protons (-CH₂CH₃) of the ethyl group. | | ¹³C NMR (CDCl₃) | * ~166 ppm: Carbonyl carbon (C=O).
-
~148-144 ppm: Aromatic and vinylic carbons.
-
~134-128 ppm: Aromatic carbons.
-
~122 ppm: Aromatic carbon attached to the ester oxygen.
-
~118 ppm: Vinylic carbon.
-
~28 ppm: Methylene carbon (-CH₂CH₃).
-
~15 ppm: Methyl carbon (-CH₂CH₃). | | IR (KBr or neat) | * ~3060-3030 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching (ethyl group).
-
~1715-1730 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.
-
~1640 cm⁻¹: C=C stretching of the conjugated alkene.
-
~1250-1100 cm⁻¹: C-O stretching of the ester. | | Mass Spectrometry (EI) | * Molecular Ion (M⁺): Expected at m/z = 252.31.
-
Key Fragments: Fragments corresponding to the loss of the ethoxy group, the ethylphenyl group, and cleavage of the ester linkage. | | Melting Point | Expected to be a low-melting solid or a high-boiling oil. |
Note: The exact chemical shifts and coupling constants in NMR spectra can be influenced by the solvent and the specific spectrometer used. It is recommended to consult spectral databases and literature for similar compounds for more precise comparisons.
Alternative Synthetic Routes: A Brief Overview
-
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction provides a highly stereoselective route to (E)-alkenes and can be adapted for the synthesis of cinnamate esters.[2]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an acrylate ester can also yield cinnamate derivatives.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate both Fischer and Steglich esterifications, often leading to higher yields in shorter reaction times.[1]
-
Sonochemistry: Ultrasound-assisted synthesis is another green chemistry approach that can enhance the rate of esterification reactions.[1]
These alternative methods offer flexibility in substrate scope and reaction conditions, providing valuable options for researchers facing specific synthetic challenges.
Conclusion
The synthesis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate can be reliably achieved through established esterification methods. The "Greener" Steglich esterification protocol presented in this guide offers a balance of high efficiency, mild reaction conditions, and reduced environmental impact, making it a preferred choice for modern synthetic laboratories. Independent verification of the synthesized product is paramount and should be conducted using a combination of spectroscopic and physical methods. By carefully following the detailed protocols and comparing the obtained data with the provided reference information, researchers can confidently synthesize and characterize this and other valuable cinnamate esters for their research and development endeavors.
References
-
Semantic Scholar. (2018). Synthesis and Characterization of a Novel Ester Homologous Series : p ( p 'n-Alkoxy Benzoyloxy ) β-Phenyl – Ethyl Cinnamates. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
PharmaInfo. (n.d.). Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids. [Link]
-
MDPI. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. [Link]
-
Royal Society of Chemistry. (2022). Table of Contents. [Link]
-
SAGE Publications Inc. (n.d.). A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. [Link]
-
PubMed. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. [Link]
-
ResearchGate. (2025). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. [Link]
-
ResearchGate. (2024). A New and Efficient Electro Organic Method for Synthesis of Methyl Cinnamate Derivatives via Heck Reaction Under Green Conditions. [Link]
-
Unknown. (n.d.). The Fischer Esterification. [Link]
-
PMC. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
RSC Publishing. (n.d.). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. [Link]
-
Thieme. (2019). The Steglich Esterification. [Link]
-
PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]
-
PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]
-
PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate. [Link]
-
Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930). [Link]
-
NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. [Link]
-
ChemBK. (2024). methyl 3-phenylprop-2-enoate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
mVOC 4.0. (n.d.). (E)-3-phenylprop-2-enoic acid. [Link]
-
ACS Publications. (2014). Excited-State Dynamics of Isolated and Microsolvated Cinnamate-Based UV-B Sunscreens | The Journal of Physical Chemistry Letters. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans .... [Link]
-
Unknown. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1Oxides and 1,1-Dioxides | Request PDF. [Link]
-
NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester, (E)-. [Link]
-
Stenutz. (n.d.). ethyl (2E)-3-phenylprop-2-enoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
4-ethylphenyl (2E)-3-phenylprop-2-enoate proper disposal procedures
As drug development professionals and synthetic chemists, managing the lifecycle of specialized intermediates like 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly referred to as 4-ethylphenyl cinnamate) is just as critical as the synthesis itself. Improper chemical waste disposal can result in serious environmental contamination, substantial fines, and potential criminal penalties under federal regulations[1].
To build a culture of safety and compliance, laboratory personnel must move beyond rote memorization of disposal rules and understand the causality behind them. This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of 4-ethylphenyl (2E)-3-phenylprop-2-enoate waste streams.
Physicochemical Profiling & Hazard Causality
4-ethylphenyl (2E)-3-phenylprop-2-enoate is a lipophilic aromatic ester. Understanding its chemical nature dictates how it must be managed:
-
Aquatic Toxicity & Drain Prohibition: As a highly lipophilic compound, this ester resists aqueous degradation. If poured down the drain, it bypasses standard wastewater treatment facilities, accumulating in plumbing and causing long-term toxicity to aquatic ecosystems. Municipal wastewater systems are not equipped to handle lab-grade organic chemicals[2].
-
Mechanistic Insight (Hydrolysis Risk): Why must you avoid mixing this ester with strong aqueous acids or bases? Under extreme pH conditions, 4-ethylphenyl (2E)-3-phenylprop-2-enoate undergoes ester hydrolysis, cleaving into cinnamic acid and 4-ethylphenol. 4-ethylphenol is a highly toxic, corrosive phenolic derivative. Generating it in situ within a mixed waste container significantly alters the hazard profile and can lead to violent, incompatible reactions[2].
Waste Segregation & Compatibility Matrix
According to the [3], academic and research laboratories must strictly segregate waste at the point of generation. Because this compound is not a P-listed acutely toxic chemical (like osmium tetroxide), it is subject to standard volumetric accumulation limits rather than the strict 1-quart limit[4].
| Waste Matrix | Primary Hazard | Compatible Container | SAA Accumulation Limit | Target Waste Stream |
| Pure Solid / Contaminated Consumables | Irritant, Aquatic Toxicity | HDPE wide-mouth jar | 55 Gallons | Solid Hazardous Waste |
| Non-Halogenated Solution (e.g., EtOAc, EtOH) | Flammable, Irritant | Glass or HDPE carboy | 55 Gallons | Non-Halogenated Organics |
| Halogenated Solution (e.g., DCM, Chloroform) | Toxic, Corrosive upon combustion | Glass carboy (preferred) | 55 Gallons | Halogenated Organics |
Disposal Workflow Visualization
Decision tree for the segregation and disposal of 4-ethylphenyl cinnamate waste streams.
Step-by-Step Self-Validating Disposal Protocol
To ensure absolute compliance and safety, execute the following procedural steps. Each step includes a built-in validation mechanism to prevent downstream failures.
Step 1: Matrix Identification & Segregation
-
Action: Determine the solvent matrix used during the synthesis, purification, or extraction of the ester.
-
Causality: Halogenated solvents require specialized thermal oxidizers equipped with alkaline scrubbers to neutralize hydrochloric acid gas and prevent highly toxic dioxin formation during incineration. Mixing non-halogenated waste into a halogenated stream exponentially increases processing costs and environmental risks[2].
-
Validation Check: Review the experimental notebook. If any volume of halogenated solvent (e.g., dichloromethane, chloroform) was used in the workflow, default the entire liquid mixture to the Halogenated Organic Waste stream.
Step 2: Primary Containerization
-
Action: Transfer the waste into a chemically compatible, leak-proof container using a color-coded ECO funnel[2].
-
Causality: The EPA's "closed container rule" mandates that containers must be kept closed at all times except when actively adding or removing waste[4]. Funnels with closable, latching lids prevent the emission of volatile organic compounds (VOCs) and reduce laboratory fire hazards.
-
Validation Check: Visually inspect the funnel latch and container seal. Ensure the primary container is seated inside a secondary containment tray capable of holding 110% of the primary container's volume[1].
Step 3: GHS-Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
-
Causality: The[5] requires clear communication of chemical hazards to protect downstream handlers, waste contractors, and emergency responders.
-
Validation Check: The label must include the words "Hazardous Waste" (or "Unwanted Material" if your lab operates under EPA Subpart K[4]), the full chemical names of all constituents (e.g., "4-ethylphenyl cinnamate, Ethyl Acetate"—no abbreviations), the primary hazard (Flammable/Irritant), and the exact accumulation start date.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the container in the designated SAA at or near the point of generation, under the strict control of the operator[3].
-
Causality: Maintaining waste at the point of generation prevents cross-laboratory contamination and ensures that the scientists most familiar with the chemical's properties remain responsible for its initial management.
-
Validation Check: Audit the SAA weekly. Verify that the total volume of hazardous waste in the SAA does not exceed the 55-gallon regulatory limit, and schedule an EHS pickup before the facility's mandated time limit expires (typically 6 to 12 months)[1],[3].
References
-
CalPacLab. "The Greenest Methods for Disposal of Hazardous Lab Chemicals." Available at: [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]
-
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at: [Link]
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." Available at: [Link]
Sources
Personal protective equipment for handling 4-ethylphenyl (2E)-3-phenylprop-2-enoate
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex aromatic esters like 4-ethylphenyl (2E)-3-phenylprop-2-enoate (commonly referred to as 4-ethylphenyl cinnamate), understanding the molecular behavior of the compound is the key to designing an effective safety and operational protocol.
This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for the safe handling, operational processing, and disposal of this specific cinnamate ester.
Mechanistic Risk Assessment: The "Why" Behind the Safety
4-ethylphenyl (2E)-3-phenylprop-2-enoate is synthesized via the esterification of cinnamic acid and 4-ethylphenol. To dictate our PPE and handling strategy, we must analyze its structural hazards:
-
Skin Sensitization (The Michael Acceptor): The cinnamate moiety features an α,β -unsaturated carbonyl group. While sterically hindered by the bulky aromatic rings, this structure retains mild electrophilic character. It can act as a Michael acceptor, binding covalently to epidermal proteins and triggering Type IV hypersensitivity (allergic contact dermatitis)[1].
-
Lipophilic Permeation: The addition of the 4-ethylphenyl group significantly increases the molecule's partition coefficient ( logP ). This non-polar, lipophilic character allows the compound to rapidly permeate the stratum corneum of the skin and penetrate standard porous laboratory materials[2].
-
Aquatic Toxicity: Aromatic esters of this size resist rapid biodegradation and exhibit high aquatic toxicity. Any operational plan must strictly isolate the chemical from municipal water systems[3].
Personal Protective Equipment (PPE) Matrix
Because of its lipophilicity and sensitization potential, standard basic PPE is insufficient. The following matrix outlines the mandatory equipment and the scientific causality behind each choice.
| Protection Category | Recommended Equipment | Mechanistic Rationale & Causality |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness). Mandatory Double-Gloving. | Nitrile provides a superior barrier against lipophilic esters compared to latex. Double-gloving ensures that if the outer glove suffers micro-tears or chemical permeation, the inner glove maintains the barrier[4]. |
| Eye/Face Protection | Chemical Safety Goggles (EN 166 / ANSI Z87.1 compliant). | Standard safety glasses leave gaps. Snug-fitting goggles prevent aerosolized crystalline dust or micro-droplets from dissolving into the lipid-rich ocular mucosa[4]. |
| Body Protection | Fluid-Impermeable Lab Coat (e.g., Tyvek or Nomex) with knit cuffs. | The chemical's high logP means it will easily soak through porous cotton coats and reach the skin[2]. Knit cuffs prevent wrist exposure during fume hood operations. |
| Respiratory Protection | N95/P100 Particulate Respirator (If handled outside a hood). | While the vapor pressure is low at room temperature, mechanical agitation (e.g., scraping, transferring) generates inhalable particulates that can irritate the respiratory tract[1]. |
Operational Workflow & Handling Protocol
Every step in this workflow is designed as a self-validating system—meaning the completion of one step inherently verifies the safety of the next.
Step 1: Environmental Preparation & Verification
-
Action: Conduct all handling inside a certified chemical fume hood.
-
Validation: Before opening the chemical container, verify the fume hood face velocity is between 0.4–0.6 m/s. Tape a small piece of tissue to the sash; it should pull steadily inward. This ensures containment of any aerosolized particulates.
Step 2: Static Mitigation during Weighing
-
Action: Use anti-static weighing boats and non-sparking spatulas[4].
-
Rationale: Crystalline or powdered aromatic esters are prone to static buildup. A static discharge can cause the powder to suddenly repel and aerosolize, bypassing local exhaust ventilation and contaminating the user's upper body.
Step 3: Transfer and Solubilization
-
Action: Transfer the weighed solid directly into the reaction vessel while still inside the hood. If solubilizing, use the designated organic solvent (e.g., dichloromethane or ethyl acetate) and seal the vessel before removing it from the hood.
-
Rationale: Sealing the vessel prevents the release of volatile organic solvent vapors carrying dissolved cinnamate ester into the general laboratory atmosphere.
Spill Response & Disposal Plan
In the event of a spill, the primary objective shifts from operational progress to immediate containment and environmental isolation.
Immediate Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the minimum functional height to maximize inward airflow.
-
Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial silica-based spill kit)[5]. Never use water, as the lipophilic ester will simply spread and resist dissolution.
-
Absorb & Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[4].
-
Decontaminate: Wipe the affected surface with a solvent capable of dissolving the ester (e.g., isopropanol or ethanol), followed by a secondary wipe with soapy water to remove residual solvent.
EPA-Compliant Disposal Plan:
-
Solid Waste: All contaminated gloves, weighing boats, and spill absorbents must be placed in a designated "Hazardous Solid Waste - Aromatic Esters" container.
-
Liquid Waste: Reaction filtrates or washings must be collected in a dedicated halogenated or non-halogenated organic waste carboy (depending on the solvent used).
-
Validation: Never dispose of this chemical down the sink. It is highly toxic to aquatic life (H411) and violates RCRA/EPA environmental protection mandates[6],[3].
Process Flow & Safety Diagram
Workflow for safe handling and spill response of 4-ethylphenyl cinnamate.
References
-
Carl Roth GmbH + Co. KG. "Safety Data Sheet: Cinnamic acid methyl ester". Available at: [Link]
-
The Perfumers Apprentice. "SAFETY DATA SHEET - Cinnamyl Cinnamate". Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
